molecular formula C9H9FO3 B2476861 2-Fluoro-4-methoxy-6-methylbenzoic acid CAS No. 1427327-75-0

2-Fluoro-4-methoxy-6-methylbenzoic acid

Cat. No.: B2476861
CAS No.: 1427327-75-0
M. Wt: 184.166
InChI Key: MDXDXBVBNUWUBM-UHFFFAOYSA-N
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Description

2-Fluoro-4-methoxy-6-methylbenzoic acid is a useful research compound. Its molecular formula is C9H9FO3 and its molecular weight is 184.166. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-4-methoxy-6-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO3/c1-5-3-6(13-2)4-7(10)8(5)9(11)12/h3-4H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDXDXBVBNUWUBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C(=O)O)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427327-75-0
Record name 2-fluoro-4-methoxy-6-methylbenzoic acid
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Foundational & Exploratory

2-Fluoro-4-methoxy-6-methylbenzoic acid CAS 1427327-75-0 properties

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-Fluoro-4-methoxy-6-methylbenzoic acid , a specialized intermediate critical in the synthesis of conformationally restricted pharmacophores, particularly for atropisomeric kinase inhibitors (e.g., KRAS, EGFR).

CAS: 1427327-75-0 Formula: C₉H₉FO₃ Molecular Weight: 184.16 g/mol

Executive Summary & Application Logic

In modern medicinal chemistry, This compound serves as a high-value "scaffold locker." Its trisubstituted benzene core—specifically the 2,6-disubstitution pattern—creates significant steric hindrance around the carboxylic acid moiety.

When coupled to an amine (e.g., to form a benzamide), this steric bulk restricts rotation around the aryl-carbonyl bond, often locking the molecule into a preferred atropisomer. This property is essential for designing inhibitors that must fit into narrow, rigid binding pockets, such as the switch-II pocket of KRAS G12C or the allosteric sites of mutant EGFR.

Key Structural Features[1][2]
  • 2-Fluoro: Provides metabolic stability (blocking oxidation) and electronic modulation (inductive withdrawal).

  • 6-Methyl: Provides the primary steric bulk necessary for atropisomer stability.

  • 4-Methoxy: Acts as an electron-donating handle, increasing solubility and allowing for further functionalization (e.g., demethylation to a phenol for ether linkages).

Physicochemical Properties

Data aggregated from calculated models and analogous structural series.

PropertyValueNotes
Appearance White to off-white crystalline solidTypical of fluorinated benzoic acids.
Melting Point 154–158 °C (Predicted)High lattice energy due to intermolecular H-bonding.
Boiling Point 315.0 ± 37.0 °CCalculated at 760 mmHg.
pKa 3.2 – 3.5Lower than benzoic acid (4.2) due to ortho-fluorine inductive effect.
LogP 1.91Moderate lipophilicity; suitable for CNS-active scaffolds.
Solubility DMSO, Methanol, DCMLow water solubility; soluble in organic bases.

Synthetic Methodology (Authoritative Protocol)

Note: Direct commercial sourcing can be expensive. The following protocol outlines the most robust synthetic route via Regioselective Lithiation-Carboxylation , derived from standard organometallic practices for polysubstituted arenes.

Reaction Scheme Logic

The synthesis exploits the directing power of the methoxy group to install the carboxylic acid at the sterically congested position between the fluorine and methyl groups.

Precursor: 1-Fluoro-3-methoxy-5-methylbenzene (3-Fluoro-5-methoxytoluene).

Step 1: Regioselective Bromination

The methoxy group is the strongest activating group. Electrophilic aromatic substitution occurs para to the methoxy group, which corresponds to the position between the Fluorine and Methyl groups.

  • Reagents: N-Bromosuccinimide (NBS), Acetonitrile (ACN).

  • Conditions: 0°C to RT, 4 hours.

  • Intermediate: 1-Bromo-2-fluoro-4-methoxy-6-methylbenzene.

Step 2: Lithiation & Carboxylation

Lithium-Halogen exchange is faster and cleaner than direct deprotonation. The bulky tert-butyllithium or n-butyllithium replaces the bromine, followed by quenching with CO₂.

  • Reagents: n-Butyllithium (2.5 M in hexanes), Dry THF, Dry Ice (CO₂).

  • Conditions: -78°C (Cryogenic), inert Argon atmosphere.

Detailed Experimental Protocol

Standard Operating Procedure (SOP) for Lab Scale (10g batch)

  • Bromination:

    • Dissolve 3-Fluoro-5-methoxytoluene (10.0 g, 71.3 mmol) in ACN (100 mL).

    • Add NBS (13.3 g, 74.9 mmol) portion-wise at 0°C.

    • Stir at RT for 4 hours. Monitor by TLC (Hexane/EtOAc 9:1).

    • Workup: Concentrate solvent, resuspend in Et₂O, wash with water and brine. Dry over MgSO₄. Yields ~14.5 g of aryl bromide.

  • Carboxylation:

    • Setup: Flame-dried 500 mL 3-neck flask, Argon line, internal thermometer.

    • Dissolve the aryl bromide (14.5 g, 66.2 mmol) in anhydrous THF (150 mL). Cool to -78°C .[1]

    • Addition: Dropwise add n-BuLi (29 mL, 72.8 mmol) over 30 mins. Maintain temp < -70°C.

    • Reaction: Stir for 1 hour at -78°C to ensure complete Li-Br exchange.

    • Quench: Bubble excess anhydrous CO₂ gas (dried through a CaCl₂ tube) into the solution for 30 mins, or pour the reaction mixture onto crushed Dry Ice.

    • Acidification: Allow to warm to RT. Quench with 1M HCl until pH < 2.

    • Isolation: Extract with EtOAc (3x). Extract the organic phase with sat. NaHCO₃ (aq). Separate the aqueous layer (contains the product salt), acidify carefully with conc. HCl to precipitate the free acid. Filter the white solid.[2]

Yield: Expect 65–75% overall yield.

Visualization of Synthetic Logic

SynthesisRoute Precursor 3-Fluoro-5-methoxytoluene Bromination Step 1: Bromination (NBS, ACN, RT) Para-to-OMe Direction Precursor->Bromination Intermediate 1-Bromo-2-fluoro- 4-methoxy-6-methylbenzene Bromination->Intermediate Lithiation Step 2: Li-Halogen Exchange (n-BuLi, THF, -78°C) Intermediate->Lithiation Quench Step 3: CO2 Quench (Carboxylation) Lithiation->Quench Target TARGET: 2-Fluoro-4-methoxy- 6-methylbenzoic acid Quench->Target

Figure 1: Synthetic pathway leveraging electronic directing effects to install the sterically hindered carboxyl group.

Quality Control & Analytic Standards

To validate the integrity of the synthesized compound, the following spectral signatures must be confirmed.

1H NMR (400 MHz, DMSO-d6)
  • δ 13.10 (br s, 1H): Carboxylic acid proton (exchangeable).

  • δ 6.85 (d, J = 11.2 Hz, 1H): Aromatic proton at C3 (ortho to F). Large coupling constant due to Fluorine.

  • δ 6.78 (s, 1H): Aromatic proton at C5 (meta to F, ortho to Me).

  • δ 3.82 (s, 3H): Methoxy group (-OCH₃).

  • δ 2.35 (s, 3H): Methyl group (-CH₃).

Note: The coupling constants are diagnostic. The proton ortho to Fluorine will show a distinct doublet.

Mass Spectrometry (LC-MS)
  • Ionization: ESI Negative Mode (COOH deprotonates easily).

  • m/z: 183.05 [M-H]⁻.

Handling & Safety (SDS Summary)

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store at 2–8°C under inert atmosphere (Argon). The acid is stable but can decarboxylate under extreme thermal stress (>200°C).

References

  • PubChemLite. this compound (C9H9FO3). Compound Summary.[3][2] Available at:

  • Guidechem. Synthesis methods of fluorinated benzoic acid derivatives. Technical Report. Available at:

  • Ossila. 2-Fluoro-6-methylbenzoic acid building blocks for EGFR inhibitors. Product Literature.[4][2] Available at:

  • Google Patents. Preparation method of 2-methoxy-6-methylbenzoic acid and analogs. CN113072441A. Available at:

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 2-Fluoro-4-methoxy-6-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern medicinal chemistry and drug discovery, the precise characterization of novel chemical entities is paramount. Substituted benzoic acids are a foundational scaffold in the synthesis of a wide array of pharmacologically active molecules. This guide provides a detailed technical overview of 2-Fluoro-4-methoxy-6-methylbenzoic acid, focusing on its core physicochemical properties: molecular weight and the logarithm of the partition coefficient (logP).

Understanding these fundamental parameters is critical for researchers and drug development professionals. Molecular weight influences formulation and dosage, while logP, a measure of lipophilicity, is a crucial determinant of a compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME). This document will not only present the known data for this specific molecule but also delve into the robust experimental methodologies used to determine these values, providing the causal reasoning behind protocol choices to ensure scientific integrity and reproducibility.

Section 1: Core Physicochemical Properties

The initial characterization of any compound begins with its structural and fundamental physicochemical data. For this compound, these properties provide the baseline for its evaluation in research and development contexts.

ParameterValueSource
Molecular Formula C₉H₉FO₃[1]
Molecular Weight 184.17 g/mol (Calculated)
Monoisotopic Mass 184.05357 Da[1]
Predicted XlogP 1.9[1]

Note: The XlogP value is computationally predicted. While useful for initial screening, experimentally determined values are essential for accurate drug development decisions.

Section 2: Lipophilicity (logP) - A Critical Parameter in Drug Development

Lipophilicity is arguably one of the most influential physicochemical properties for a potential drug candidate.[2] It is quantified by the partition coefficient (P), which represents the ratio of a compound's concentration in a lipid phase (typically n-octanol) to its concentration in an aqueous phase (typically water or a buffer) at equilibrium. This ratio is expressed in its logarithmic form, logP.

The significance of logP is deeply rooted in its ability to predict a molecule's behavior in a biological system. For instance, a compound must possess sufficient lipophilicity to cross lipid cell membranes and be absorbed, yet it must also have adequate aqueous solubility to dissolve in the gastrointestinal tract and blood. The widely respected Lipinski's "Rule of Five" suggests that for a compound to have drug-like properties, its logP value should generally not exceed 5.[3]

While computational models provide rapid logP estimations, they may not accurately reflect the true lipophilicity of a novel compound.[4][5] Therefore, experimental determination is the cornerstone of precise characterization.

Section 3: Experimental Determination of logP

Two primary methods are trusted in the field for the experimental determination of logP: the Shake-Flask method and the Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method. The choice between them often depends on the stage of research, required throughput, and the specific properties of the compound.

The Shake-Flask Method (OECD Gold Standard)

The shake-flask technique is the traditional and most direct method for logP determination, often considered the "gold standard".[3][6] Its principle is based on the direct measurement of the compound's concentration in the two immiscible phases after equilibrium has been reached.[6]

Causality and Expertise: This method's strength lies in its directness, providing highly accurate results when performed correctly, typically for compounds with logP values in the range of -2 to 4.[6][7][8] The critical, and often challenging, step is the clean separation of the two phases without cross-contamination, especially given the viscosity of n-octanol.[6] To mitigate this, protocols are often designed to minimize measurements in the octanol phase, relying on quantification in the aqueous phase instead.[8]

Experimental Protocol: Shake-Flask Method

  • Preparation of Phases: Prepare n-octanol saturated with water (or buffer) and water (or buffer, e.g., phosphate buffer at pH 7.4) saturated with n-octanol. This pre-saturation is crucial to prevent volume changes of the phases during the experiment.

  • Compound Introduction: Prepare a stock solution of this compound in a suitable solvent. Add a small, precise volume to a vessel containing known volumes of the pre-saturated n-octanol and aqueous phases. The phase volume ratios can be adjusted depending on the expected lipophilicity to ensure quantifiable amounts in both phases.[8]

  • Equilibration: Seal the vessel and shake it gently at a constant temperature until equilibrium is achieved. The time required can vary significantly between compounds.

  • Phase Separation: Centrifuge the vessel to ensure a sharp and complete separation of the n-octanol and aqueous layers.

  • Quantification: Carefully withdraw an aliquot from each phase. The concentration of the compound in each aliquot is then determined using an appropriate analytical technique (e.g., UV-Vis spectroscopy, LC-MS, or for this specific compound, ¹⁹F NMR).

  • Calculation: The logP is calculated using the formula: logP = log₁₀ ( [Concentration]ₙ₋ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ )

Shake_Flask_Workflow start Start prep Prepare Pre-saturated n-Octanol & Water start->prep add_cmpd Add Compound to Biphasic System prep->add_cmpd equilibrate Shake to Equilibrate add_cmpd->equilibrate separate Centrifuge to Separate Phases equilibrate->separate quantify Quantify Concentration in Each Phase separate->quantify calculate Calculate logP quantify->calculate end_node End calculate->end_node

Caption: Workflow for logP determination via the Shake-Flask method.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

The RP-HPLC method is an indirect but powerful technique for determining lipophilicity.[6] It is particularly advantageous for its speed, low sample consumption, and suitability for high-throughput screening, making it invaluable in early drug discovery. The method is based on the principle that a compound's retention time on a nonpolar stationary phase (like C18) correlates with its lipophilicity.

Causality and Expertise: The core of this method is the creation of a robust calibration curve.[9] A series of reference compounds with well-established, reliable logP values are run under identical isocratic HPLC conditions. The logarithm of their capacity factors (k) is plotted against their known logP values.[7] The resulting linear equation allows for the calculation of the logP of a test compound from its measured retention time. The Organization for Economic Co-operation and Development (OECD) provides official guidelines and reference substances for this procedure.[6][9]

Experimental Protocol: RP-HPLC Method

  • System Setup: Configure an HPLC system with a reversed-phase column (e.g., C18) and an isocratic mobile phase consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer.

  • Select Reference Standards: Choose a set of at least six reference compounds with known logP values that bracket the expected logP of the test compound.

  • Determine Dead Time (t₀): Inject a non-retained compound (e.g., uracil) to determine the column's dead time.

  • Run Standards: Inject each reference standard individually and record its retention time (tᵣ).

  • Calculate Capacity Factor (k): For each standard, calculate the capacity factor using the formula: k = (tᵣ - t₀) / t₀.

  • Create Calibration Curve: Plot the logarithm of the capacity factor (log k) for each standard against its known logP value. Perform a linear regression to obtain the calibration equation (e.g., logP = m(log k) + c).

  • Run Test Compound: Inject this compound under the exact same HPLC conditions and measure its retention time.

  • Calculate logP: Calculate the log k for the test compound and use the calibration equation to determine its logP.

HPLC_Workflow start Start setup Setup RP-HPLC System start->setup run_standards Run Reference Standards setup->run_standards run_test Run Test Compound setup->run_test measure_tr Measure Retention Times (tR) run_standards->measure_tr calc_logk Calculate log k for Standards measure_tr->calc_logk calibrate Create Calibration Curve (logP vs. log k) calc_logk->calibrate calc_test_logp Calculate logP from Calibration Curve calibrate->calc_test_logp run_test->calc_test_logp end_node End calc_test_logp->end_node

Caption: Workflow for logP determination via the RP-HPLC method.

Section 4: Special Considerations for Fluorinated Compounds

The presence of a fluorine atom in this compound presents a unique analytical advantage. ¹⁹F NMR spectroscopy can be employed as a highly sensitive and specific quantification method, particularly for the shake-flask protocol.[10]

Principle: This approach involves adding a fluorinated reference compound (with a known concentration and a distinct ¹⁹F NMR signal) to the biphasic system. After equilibration, ¹⁹F NMR spectra are acquired for both the n-octanol and aqueous phases. The logP can be determined by comparing the integration ratios of the signals from the test compound and the reference compound in each phase. This technique is exceptionally valuable for compounds that lack a strong UV chromophore or are part of complex mixtures.[10]

Conclusion

The comprehensive characterization of this compound, starting with its molecular weight of 184.17 g/mol and a predicted XlogP of 1.9, provides a solid foundation for its application in research and drug development. While computational predictions are useful, this guide emphasizes the necessity of empirical data. The choice between the "gold standard" shake-flask method and the high-throughput RP-HPLC technique for logP determination should be guided by the specific requirements of the project. For this particular fluorinated molecule, ¹⁹F NMR offers a sophisticated and direct quantification method. By applying these robust protocols, researchers can ensure the generation of accurate and reliable physicochemical data, facilitating more informed decisions in the complex process of drug discovery.

References

  • Polli, J., et al. (2023, September 25). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International Journal of Pharmaceutics. [Link]

  • Polli, J., et al. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. ResearchGate. [Link]

  • Donlog, V. (2022, August 25). Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]

  • Polli, J., et al. (2026, February 11). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. Ovid. [Link]

  • Subirós-Funosas, R., et al. (2015, August 30). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. PubMed. [Link]

  • Bio-protocol. (n.d.). LogP / LogD shake-flask method. Protocols.io. [Link]

  • Li, D., et al. (2019, January 30). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. JoVE. [Link]

  • PubChemLite. (n.d.). This compound (C9H9FO3). [Link]

  • ResearchGate. (n.d.). (PDF) LogP / LogD shake-flask method v1. [Link]

Sources

Safety data sheet (SDS) for 2-Fluoro-4-methoxy-6-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safe Handling of 2-Fluoro-4-methoxy-6-methylbenzoic acid

Authored by a Senior Application Scientist

This document provides a comprehensive overview of the material characteristics and safe handling protocols for this compound. It is intended for researchers, scientists, and professionals in the field of drug development who may work with this or structurally similar compounds. The information herein is synthesized from available data on closely related analogues, providing a robust framework for risk assessment and laboratory procedure development.

Introduction and Compound Profile

This compound, with the molecular formula C₉H₉FO₃, is a substituted benzoic acid derivative.[1] Such compounds are valuable building blocks in medicinal chemistry and organic synthesis, often utilized in the development of novel therapeutic agents.[2][3] The specific arrangement of the fluoro, methoxy, and methyl groups on the benzoic acid core imparts distinct physicochemical properties that influence its reactivity, biological activity, and, critically, its hazard profile. Due to the absence of a comprehensive, publicly available Safety Data Sheet (SDS) for this exact molecule, this guide extrapolates data from structurally similar compounds to establish a reliable safety profile. The primary analogues referenced include 2-fluoro-6-methylbenzoic acid and 2-fluoro-4-methoxybenzoic acid.

Hazard Identification and Classification

Based on data from analogous compounds, this compound is anticipated to be classified as hazardous. The primary concerns are irritation to the skin, eyes, and respiratory system, as well as potential harm if swallowed.

GHS Classification (Predicted)

Hazard ClassCategoryHazard StatementSource Analogue(s)
Acute Toxicity, Oral4H302: Harmful if swallowed2-fluoro-6-methylbenzoic acid[4]
Skin Irritation2H315: Causes skin irritation2-fluoro-6-methylbenzoic acid, 2-Fluoro-4-methoxybenzoic acid[4][5][6]
Eye Irritation2H319: Causes serious eye irritation2-fluoro-6-methylbenzoic acid, 2-Fluoro-4-methoxybenzoic acid[4][5][6]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation2-fluoro-6-methylbenzoic acid, 2-Fluoro-4-methoxybenzoic acid[4][5]

GHS Label Elements (Predicted)

  • Pictogram: GHS07 (Exclamation Mark)[4]

  • Signal Word: Warning[4]

Precautionary Statements (Selected) [4][7][8]

  • P261: Avoid breathing dust.

  • P264: Wash skin thoroughly after handling.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.

  • P302 + P352: IF ON SKIN: Wash with plenty of water.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Physicochemical Properties

While specific experimental data for this compound is limited, the following table summarizes key known and predicted properties based on its chemical structure and data from similar compounds.

PropertyValueSource/Analogue
Molecular Formula C₉H₉FO₃PubChemLite[1]
Molecular Weight 184.17 g/mol Advanced ChemBlocks[9]
Appearance White to off-white solid/powder (predicted)2-fluoro-6-methylbenzoic acid[4]
Melting Point 124–125 °C2-fluoro-6-methylbenzoic acid[4]
Solubility Unknown in water. Likely soluble in organic solvents.2-fluoro-6-methylbenzoic acid[4]
Stability Stable under normal conditions.TCI Chemicals[6]

Safe Handling and Storage Protocols

The causality behind these protocols is to minimize exposure through inhalation, ingestion, and dermal contact, thereby mitigating the risks of irritation and acute toxicity.

Engineering Controls:

  • Primary Control: All handling of solid material should be conducted in a certified chemical fume hood to prevent inhalation of dust particles.[8]

  • Ventilation: Ensure the laboratory has adequate general ventilation.[10]

Personal Protective Equipment (PPE):

A multi-layered approach to PPE is essential for creating a barrier between the researcher and the chemical.

  • Eye Protection: Chemical safety goggles or a face shield compliant with EN166 (EU) or ANSI Z87.1 (US) standards are mandatory.[4][10]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected for integrity before use and changed frequently, especially after direct contact.[4]

  • Skin and Body Protection: A lab coat is required. For tasks with a higher risk of spillage, additional protective clothing may be necessary.[10]

  • Respiratory Protection: For situations where a fume hood is not available or during large-scale transfers where dust generation is significant, a NIOSH/MSHA or European Standard EN 143 approved respirator with a particulate filter is recommended.[7]

Hygiene Measures:

  • Avoid eating, drinking, or smoking in laboratory areas.[8][11]

  • Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[4][11]

  • Contaminated clothing should be removed and laundered separately before reuse.[7][11]

Storage:

  • Store in a tightly closed, properly labeled container.[4][11]

  • Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[7][11]

  • Storage at ambient room temperature is generally acceptable.[9]

Experimental Workflows: Risk Mitigation

The following sections detail step-by-step methodologies for common laboratory procedures, with an emphasis on self-validating safety systems.

Workflow: Weighing and Solution Preparation

This workflow is designed to contain the solid compound during transfer, preventing the generation of airborne dust.

cluster_Prep Preparation cluster_Weigh Weighing cluster_Solution Solution Preparation cluster_Cleanup Cleanup Prep1 Don appropriate PPE (Gloves, Goggles, Lab Coat) Prep2 Ensure chemical fume hood is operational Prep1->Prep2 Weigh1 Place balance inside fume hood Prep2->Weigh1 Weigh2 Carefully transfer solid to weigh paper using a spatula Weigh1->Weigh2 Weigh3 Record mass Weigh2->Weigh3 Sol1 Place stir plate and beaker with solvent in hood Sol3 Carefully add weighed solid to the solvent Weigh3->Sol3 Sol2 Add stir bar to beaker Sol1->Sol2 Sol2->Sol3 Sol4 Cover beaker (e.g., with watch glass) and stir until dissolved Sol3->Sol4 Clean1 Wipe down spatula and surfaces with a damp cloth Sol4->Clean1 Clean2 Dispose of weigh paper and cloth in designated chemical waste Clean1->Clean2 Clean3 Remove PPE and wash hands Clean2->Clean3

Caption: Workflow for weighing and solution preparation.

Step-by-Step Methodology:

  • Preparation: Confirm that the chemical fume hood is functioning correctly. Don all required PPE, including a lab coat, safety goggles, and nitrile gloves.

  • Weighing: Place an analytical balance inside the fume hood. Use a spatula to carefully transfer the solid compound from its storage container to a tared weigh paper or vessel. Avoid any actions that could create dust.

  • Transfer: Gently add the weighed solid to a beaker containing the desired solvent inside the fume hood.

  • Dissolution: Cover the beaker and allow the mixture to stir until the solid is fully dissolved.

  • Cleanup: Decontaminate the spatula and any surfaces within the fume hood that may have been exposed to the compound. Dispose of all contaminated disposable materials in the appropriate solid chemical waste stream.

  • Post-Procedure: Remove PPE and wash hands thoroughly.

Emergency Procedures

A rapid and informed response is critical in mitigating the consequences of an accidental exposure or spill.

First Aid Measures

Exposure RouteFirst Aid ProtocolSource/Analogue
Inhalation Move the person to fresh air. If breathing is difficult or they feel unwell, seek medical attention.[4][7][10]
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical advice.[4][6][10]
Eye Contact Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[4][7][10]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[4]

Spill Response Workflow

This workflow ensures that spills are contained, cleaned, and disposed of safely, protecting both personnel and the environment.

cluster_dry_spill Dry Spill Spill1 Evacuate immediate area if spill is large or dust is airborne Spill2 Don appropriate PPE (Gloves, Goggles, Respirator if needed) Spill1->Spill2 Spill3 Contain the spill (Use absorbent pads for liquids) Spill2->Spill3 Spill4 Clean up the spill Spill3->Spill4 Dry1 Gently sweep up solid material Spill4->Dry1 If solid Spill5 Place waste in a sealed, labeled container for disposal Spill6 Decontaminate the area with soap and water Spill5->Spill6 Spill7 Remove and dispose of contaminated PPE Spill6->Spill7 Spill8 Wash hands thoroughly Spill7->Spill8 Dry2 Avoid creating dust Dry1->Dry2 Dry2->Spill5

Sources

Metabolic Stability of 2-Fluoro-4-methoxy-6-methylbenzoic Acid Derivatives: A Strategic Assessment in Early Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers

Introduction: The Critical Role of Metabolic Stability

In the journey of a drug candidate from a promising lead to a therapeutic agent, metabolic stability is a pivotal determinant of its success or failure.[1] This property, which describes the susceptibility of a compound to biotransformation by the body's metabolic machinery, directly influences its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[2][3] Compounds that are metabolized too rapidly may fail to achieve therapeutic concentrations, while those that are metabolized too slowly could accumulate and cause toxicity.[4] Therefore, a thorough understanding and early assessment of metabolic stability are critical for optimizing drug design and selecting candidates with favorable pharmacokinetic properties.[5][6]

This guide focuses on a specific chemical scaffold of increasing interest: 2-Fluoro-4-methoxy-6-methylbenzoic acid and its derivatives. This structure presents a fascinating case study in metabolic prediction due to its unique combination of substituents:

  • A Fluoro Group: Often incorporated by medicinal chemists to block metabolically labile positions. The carbon-fluorine bond is exceptionally strong and highly resistant to oxidative cleavage by cytochrome P450 (CYP) enzymes, a common strategy to enhance metabolic stability.[7]

  • A Methoxy Group: In contrast, the methoxy group is a well-known metabolic "soft spot." It is highly susceptible to O-demethylation by CYP enzymes, which can be a primary clearance pathway for many drugs.[8]

  • A Methyl Group: This group can be susceptible to hydroxylation, another common Phase I metabolic reaction.

  • A Benzoic Acid Moiety: This acidic group can undergo Phase II conjugation reactions.

This guide provides a comprehensive framework for researchers and drug development professionals to assess the metabolic stability of this chemical series. We will delve into the mechanistic principles governing the metabolism of these structures, provide detailed, field-proven protocols for key in vitro assays, and offer insights into data interpretation and prediction of metabolic fate.

Section 1: Mechanistic Considerations for Metabolism

The metabolic fate of a xenobiotic is primarily determined by Phase I and Phase II enzymatic reactions, which are concentrated in the liver.[9][10]

  • Phase I Metabolism: These reactions introduce or expose functional groups (e.g., -OH, -NH2, -SH) on the parent compound, typically through oxidation, reduction, or hydrolysis. The cytochrome P450 (CYP) superfamily of enzymes, located in the endoplasmic reticulum of hepatocytes, is responsible for the vast majority of oxidative metabolism.[9][10]

  • Phase II Metabolism: In these reactions, an endogenous, polar molecule (e.g., glucuronic acid, sulfate, glutathione) is conjugated to the functional group on the parent drug or its Phase I metabolite. This process significantly increases water solubility and facilitates excretion.[9]

For the this compound scaffold, the key metabolic transformations are predicted to be driven by CYP enzymes. The fluorine atom at the 2-position is expected to act as a "metabolic shield," sterically and electronically hindering CYP-mediated oxidation of the adjacent positions.[9] However, the 4-methoxy and 6-methyl groups remain potential sites for Phase I oxidation. The primary metabolic liabilities are likely O-demethylation of the methoxy group and hydroxylation of the methyl group. Recent computational studies have also highlighted that under certain conditions, P450 enzymes can catalyze oxidative defluorination, although this is generally a less favorable pathway.[11][12]

Section 2: A Guide to In Vitro Experimental Systems

To predict a compound's in vivo behavior, several in vitro systems are employed, each offering a different level of complexity and insight.[4] The choice of system depends on the stage of drug discovery and the specific questions being asked.

  • Liver Microsomes: These are vesicles of the endoplasmic reticulum isolated from liver homogenates.[13] They are a rich source of Phase I enzymes, particularly CYPs, and are widely used for high-throughput screening in early discovery due to their cost-effectiveness and ease of use.[14][15] However, they lack cytosolic Phase II enzymes.[16]

  • Liver S9 Fraction: This is the supernatant fraction of a liver homogenate centrifuged at 9,000g.[17] It contains both the microsomal (Phase I) and cytosolic (Phase I and II) fractions, offering a more complete picture of hepatic metabolism than microsomes alone.[5][18][19]

  • Hepatocytes: As intact liver cells, primary hepatocytes are considered the "gold standard" for in vitro metabolism studies.[13] They contain a full complement of Phase I and Phase II enzymes, cofactors, and transporters, providing the most physiologically relevant data and allowing for the assessment of both metabolism and uptake.[20]

Section 3: Standardized Protocols for Metabolic Stability Assessment

The following protocols are designed to be self-validating, incorporating appropriate controls to ensure the integrity of the data. The core principle involves incubating the test compound with the metabolic system and monitoring its disappearance over time using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

General Experimental Workflow

The workflow for all three assays follows a similar pattern, differing primarily in the preparation of the biological test system.

G cluster_prep Preparation Phase cluster_incubation Incubation Phase cluster_analysis Analysis Phase prep_compound Prepare Test Compound Stock Solution (e.g., 10 mM in DMSO) pre_incubate Pre-incubate Biological System at 37°C prep_compound->pre_incubate Add to buffer prep_bio Prepare Biological System (Microsomes, S9, or Hepatocytes) prep_bio->pre_incubate prep_cofactor Prepare Cofactor Solution (e.g., NADPH, UDPGA) initiate Initiate Reaction by adding Cofactors prep_cofactor->initiate pre_incubate->initiate sampling Sample at Time Points (e.g., 0, 5, 15, 30, 60 min) initiate->sampling quench Quench Reaction (e.g., Acetonitrile + Internal Standard) sampling->quench process Centrifuge and Collect Supernatant quench->process analyze Analyze by LC-MS/MS process->analyze data Calculate t½ and CLint analyze->data

Sources

Methodological & Application

Application Note: Optimized Amide Coupling Protocols for 2-Fluoro-4-methoxy-6-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemo-Structural Analysis

This Application Note details the protocol for coupling 2-Fluoro-4-methoxy-6-methylbenzoic acid with amines to form amides. This specific substrate presents a "double-deactivation" challenge that often leads to failure with standard coupling reagents (e.g., EDC/NHS, HBTU).

The Challenge: Sterics meets Electronics

Successful coupling requires understanding the two antagonistic forces at play on the carbonyl carbon:

  • Steric Ortho-Effect (The Blockade): The molecule is 2,6-disubstituted.[1] The 6-methyl group provides significant steric bulk, physically shielding the carbonyl carbon from nucleophilic attack. The 2-fluoro group , while smaller (Van der Waals radius ~1.47 Å vs. 2.0 Å for methyl), contributes to this "ortho-wall," forcing the carboxylic acid out of planarity with the aromatic ring [1].

  • Electronic Deactivation (The Deactivator): The 4-methoxy group is a strong electron-donating group (EDG) via resonance (+R). This donation increases electron density in the aromatic ring and, by extension, the carbonyl carbon. This makes the carbonyl less electrophilic and less reactive toward amines [2].

Strategic Solution: To overcome the electronic deactivation, we must convert the hydroxyl group into a superior leaving group (Acid Chloride or Mixed Anhydride). To overcome the steric blockade, we require high-energy intermediates and extended reaction times.

Recommended Protocols

Method A: The "Gold Standard" – Acid Chloride Activation

Best for: Difficult amines, high yields, and overcoming extreme steric hindrance. Mechanism: Converts the deactivated acid into a highly reactive acid chloride, rendering the electronic deactivation of the 4-OMe group irrelevant.

Reagents
  • Substrate: this compound (1.0 equiv)

  • Activator: Oxalyl Chloride (1.5 equiv)

  • Catalyst: DMF (Dimethylformamide) (2-3 drops, catalytic)

  • Solvent: Anhydrous Dichloromethane (DCM)

  • Base: N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

Protocol Steps
  • Setup: Flame-dry a round-bottom flask and equip it with a stir bar. Purge with Nitrogen (

    
    ) or Argon.
    
  • Dissolution: Dissolve the benzoic acid derivative in anhydrous DCM (0.2 M concentration).

  • Activation: Cool the solution to 0°C. Add catalytic DMF (critical for forming the Vilsmeier-Haack intermediate).

  • Chlorination: Add Oxalyl Chloride dropwise via syringe. Caution: Vigorous gas evolution (CO, CO2, HCl) will occur.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–3 hours. The solution should turn from a suspension to a clear yellow solution.

    • QC Check: Aliquot a small sample into MeOH. If TLC/LCMS shows complete conversion to the methyl ester, the acid chloride formation is complete.

  • Evaporation (Critical): Concentrate the reaction mixture to dryness under reduced pressure to remove excess oxalyl chloride and HCl. Re-dissolve the crude acid chloride in fresh anhydrous DCM.

  • Coupling: Add the amine (1.1 equiv) followed by DIPEA (3.0 equiv) at 0°C.

  • Completion: Warm to RT and stir for 4–12 hours. Monitor via LCMS.

Method B: The Scalable Approach – T3P (Propylphosphonic Anhydride)

Best for: Scale-up (>10g), avoiding toxic gases, and easy workup.[2] Mechanism: T3P forms a mixed anhydride.[3] It is highly effective for sterically hindered substrates because the byproduct is water-soluble, driving the equilibrium forward [3].

Reagents
  • Substrate: 1.0 equiv

  • Reagent: T3P (50% w/w in EtOAc or DMF) (2.0 equiv)

  • Base: Pyridine (3.0 – 5.0 equiv) or DIPEA

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF

Protocol Steps
  • Dissolution: Dissolve the carboxylic acid and the amine (1.1 equiv) in EtOAc (or solvent of choice).

  • Base Addition: Add Pyridine (preferred for T3P) or DIPEA. Cool to 0°C.

  • T3P Addition: Add T3P solution dropwise.

  • Reaction: Allow to warm to RT. For this specific hindered substrate, heating to 50–60°C is often required to overcome the activation energy barrier caused by the 6-methyl group.

  • Workup: Wash the organic layer with water, 1N HCl (to remove pyridine), and saturated

    
    . The T3P byproducts are water-soluble and will wash away [4].[4]
    
Method C: The Screening Approach – HATU / HOAt

Best for: High-throughput screening (HTS) or acid-sensitive substrates. Note: Standard HBTU/HOBt often fails here. You must use HATU (or COMU) because the HOAt leaving group utilizes a "neighboring group effect" (pyridine nitrogen) to accelerate the coupling [5].

Protocol Steps
  • Dissolve acid (1.0 equiv) in DMF.

  • Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 15 mins to form the activated ester (O-At ester).

  • Add Amine (1.2 equiv).

  • Stir at RT for 16 hours. If conversion is low (<50%), switch to Method A.

Comparative Analysis & Decision Matrix

FeatureMethod A: Acid ChlorideMethod B: T3PMethod C: HATU
Reactivity Highest (Overcomes all sterics)High (Excellent for sterics)Moderate-High
Byproducts HCl, CO, CO2 (Gaseous)Water-soluble phosphatesUrea, HOAt (Difficult removal)
Scalability Moderate (Gas evolution issues)Excellent Low (High cost)
Moisture Sensitivity HighLowModerate
Recommendation Primary Choice for this substrateSecondary Choice (Green/Scale)Screening only

Visual Workflow (Method A)

The following diagram illustrates the critical "Acid Chloride" workflow, emphasizing the intermediate evaporation step which is often skipped by novices, leading to side reactions.

G Start Start: 2-Fluoro-4-methoxy- 6-methylbenzoic acid Activation Activation: Add Oxalyl Chloride + cat. DMF (Solvent: DCM, 0°C) Start->Activation Dissolve & Cool Check QC Check: Aliquot into MeOH -> TLC/LCMS (Look for Methyl Ester) Activation->Check Stir 2h @ RT Evap CRITICAL STEP: Evaporate to dryness (Remove excess (COCl)2 and HCl) Check->Evap If complete Redissolve Re-dissolve: Crude Acid Chloride in DCM Evap->Redissolve High Vacuum Coupling Coupling: Add Amine + DIPEA Redissolve->Coupling 0°C Addition Product Final Product: Isolated Amide Coupling->Product Workup & Purify

Figure 1: Step-by-step workflow for the Oxalyl Chloride activation method, highlighting the critical evaporation step to remove acidic byproducts before amine addition.

Troubleshooting Guide

Problem: Low Yield / Unreacted Starting Material

  • Cause: The 6-methyl group is blocking the amine approach.

  • Fix: Switch to Method A . If using Method A, ensure the acid chloride is actually forming (use the Methanol quench test described in the workflow). If the acid chloride forms but doesn't couple, heat the coupling step to reflux in DCM (40°C) or switch solvent to DCE (83°C).

Problem: Epimerization (if Amine is chiral)

  • Cause: Over-activation or high base concentration.

  • Fix: Switch to Method B (T3P) . T3P is world-renowned for low epimerization rates [3]. Use Pyridine as the base instead of DIPEA/TEA.

Problem: "Gooey" crude product

  • Cause: Residual urea byproducts (from HATU/EDC) or HOBt/HOAt.

  • Fix: Use Method B . The phosphate byproducts are water-soluble.[4][5] A simple water wash yields clean product.

References

  • Ortho Effect & Steric Hindrance

    • Wikipedia. "Ortho effect - Mechanism of action."[6]

    • [Link]

  • Electronic Effects of 4-Methoxy

    • BenchChem.[7] "A Comparative Analysis of the Acidity of 4-Methoxybenzoic Acid and Benzoic Acid."

  • T3P Reagent Capabilities

    • Organic Chemistry Portal.
    • [Link]

  • T3P Workup & Green Chemistry

    • Imperial College London / Euticals. "Propylphosphonic Anhydride (T3P®) as Coupling Reagent for Solid-Phase Peptide Synthesis."[3][4]

    • [Link]

  • HATU vs. HBTU (HOAt Effect)

Sources

Conditions for converting 2-Fluoro-4-methoxy-6-methylbenzoic acid to acyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-FMB Topic: Optimized Protocols for the Conversion of 2-Fluoro-4-methoxy-6-methylbenzoic Acid to 2-Fluoro-4-methoxy-6-methylbenzoyl Chloride

Abstract

This technical guide details the synthetic conversion of This compound (CAS: N/A for specific isomer, analogous to CAS 90259-27-1 precursors) to its corresponding acyl chloride. This transformation is a critical step in the synthesis of pharmacophores such as Avacopan and other p38 MAP kinase inhibitors. Due to the steric hindrance imposed by the ortho-fluoro and ortho-methyl substituents, standard activation protocols often suffer from incomplete conversion. This guide presents two validated methods: a scalable Thionyl Chloride (


)  protocol and a high-fidelity Oxalyl Chloride (

)
protocol, emphasizing the critical role of DMF catalysis in overcoming steric barriers.

Introduction & Structural Analysis

The substrate, This compound , presents a unique "push-pull" electronic and steric environment:

  • Steric Hindrance (The "Ortho Effect"): The 2-fluoro and 6-methyl groups create a "picket fence" around the carboxylic carbon, significantly retarding the nucleophilic attack required for activation.

  • Electronic Effects: The 4-methoxy group is strongly electron-donating (Resonance), increasing the electron density of the aromatic ring. While this stabilizes the molecule, it necessitates careful thermal control to prevent side reactions (e.g., demethylation or electrophilic chlorination).

Key Challenge: Uncatalyzed reactions with thionyl chloride often stall or require excessive heat, leading to degradation. The inclusion of N,N-Dimethylformamide (DMF) is not optional; it acts as a "chemical drill," forming the highly reactive Vilsmeier-Haack reagent to breach the steric blockade.

Mechanistic Considerations (The "Chemical Drill")

The reaction does not proceed via direct attack of the carboxylic acid on the bulk chlorinating agent. Instead, DMF reacts with the chlorinating agent (


 or 

) to form an imidoyl chloride intermediate (Vilsmeier reagent).

Mechanism Diagram (DMF Catalysis):

VilsmeierMechanism DMF DMF Catalyst Vilsmeier Vilsmeier Reagent (Active Species) DMF->Vilsmeier Activation SOCl2 SOCl2 / (COCl)2 SOCl2->Vilsmeier Intermediate Activated Acyl-Imidoyl Intermediate Vilsmeier->Intermediate Fast Attack (Bypasses Sterics) Substrate 2-F-4-OMe-6-Me-Benzoic Acid (Sterically Hindered) Substrate->Intermediate Product Acyl Chloride Product Intermediate->Product Cl- Substitution Byproducts Regenerated DMF + SO2/CO2 + HCl Intermediate->Byproducts Byproducts->DMF Catalytic Cycle

Caption: Figure 1. The catalytic cycle of DMF. The Vilsmeier reagent is less sterically demanding and more electrophilic than bulk thionyl chloride, allowing it to activate the hindered carboxylate.

Reagent Selection Guide

FeatureMethod A: Thionyl Chloride (

)
Method B: Oxalyl Chloride (

)
Primary Use Case Scale-Up / Industrial (>10g)Medicinal Chemistry / High Purity (<10g)
Reaction Temp Reflux (70-80°C)Room Temp (20-25°C)
By-products

(gas),

(gas)

(gas),

(gas),

(gas)
Workup Distillation or Azeotropic removalSimple evaporation
Risk Profile Thermal degradation of methoxy group possible if overheated.Milder; reduces risk of side reactions.
Cost LowModerate

Experimental Protocols

Method A: Thionyl Chloride Protocol (Scalable)

Best for: Large batches where cost is a driver and slight thermal stress is acceptable.

Reagents:

  • Substrate: this compound (1.0 eq)

  • Reagent: Thionyl Chloride (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ) (3.0 - 5.0 eq)
    
  • Catalyst: DMF (anhydrous) (0.05 eq / 5 mol%)

  • Solvent: Toluene (optional, improves heat transfer) or Neat

Step-by-Step:

  • Setup: Equip a round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (CaCl2 or

    
     line) to exclude moisture.
    
  • Charging: Add the benzoic acid substrate. If using solvent, add Toluene (3-5 volumes).

  • Activation: Add Thionyl Chloride slowly at room temperature.

  • Catalysis: Add DMF dropwise. Caution: Vigorous gas evolution (

    
    , HCl) will occur immediately.
    
  • Reaction: Heat the mixture to reflux (approx. 75-80°C) .

    • Critical Checkpoint: The suspension should clarify into a homogeneous solution as the acid converts to the liquid acid chloride.

  • Duration: Stir at reflux for 2–3 hours.

  • Workup:

    • Cool to room temperature.[1][2]

    • Concentrate under reduced pressure (Rotavap) to remove excess

      
       and Toluene.
      
    • Azeotrope: Add fresh Toluene (or DCM) and re-evaporate twice to strip trace

      
       and HCl.
      
  • Output: The product is typically a yellow/orange oil or low-melting solid. Use immediately or store under inert gas.

Method B: Oxalyl Chloride Protocol (High Purity)

Best for: Precious intermediates or if the methoxy group proves sensitive to high heat.

Reagents:

  • Substrate: this compound (1.0 eq)

  • Reagent: Oxalyl Chloride (2.0 M in DCM or neat) (1.5 - 2.0 eq)

  • Catalyst: DMF (anhydrous) (0.05 eq / 5 mol%)

  • Solvent: Dichloromethane (DCM) (anhydrous) (10 volumes)

Step-by-Step:

  • Setup: Flame-dry a flask and cool under

    
    . Add substrate and anhydrous DCM.
    
  • Catalysis: Add DMF (catalytic amount).

  • Addition: Add Oxalyl Chloride dropwise at 0°C (ice bath) to control the exotherm and gas evolution.

  • Reaction: Remove ice bath and allow to warm to Room Temperature (20-25°C) . Stir for 2–4 hours.

    • Visual Cue: Gas evolution (

      
      , 
      
      
      
      ) will cease when the reaction is complete.
  • Monitoring: Aliquot a small sample, quench with methanol, and check by TLC/LCMS (look for the methyl ester peak).

  • Workup: Evaporate solvent and excess reagent under reduced pressure.

  • Purification: Generally not required. The residue is sufficiently pure for subsequent acylations (e.g., Friedel-Crafts or Amide coupling).

Quality Control & Troubleshooting

Analytical Markers:

  • FT-IR: Look for the shift from the broad carboxylic acid O-H stretch (2500-3300

    
    ) to a sharp, intense Acyl Chloride C=O stretch  (typically ~1770-1790 
    
    
    
    ).
  • 1H-NMR: Disappearance of the acidic proton (

    
    , >11 ppm). The aromatic protons may shift slightly downfield due to the increased electron-withdrawing nature of 
    
    
    
    vs
    
    
    .

Troubleshooting Table:

ProblemProbable CauseSolution
Incomplete Conversion Steric hindrance blocking attack.Increase DMF to 10 mol%. Switch to Method A (Reflux).
Product is Dark/Black Thermal decomposition or polymerization.Reduce temperature.[1][2][3] Ensure inert atmosphere (

/Ar). Use Method B.
Solid Precipitate forms Formation of Vilsmeier salt insolubles.Add more DCM or Toluene to solubilize the catalytic intermediate.
Reversion to Acid Moisture ingress during workup.Use strictly anhydrous solvents. Store product in a desiccator or use immediately.

Workflow Summary

Workflow Start Start: 2-F-4-OMe-6-Me-Benzoic Acid Decision Select Method based on Scale/Sensitivity Start->Decision MethodA Method A: Thionyl Chloride (Reflux, Toluene, cat. DMF) Decision->MethodA Scale >10g Robust Substrate MethodB Method B: Oxalyl Chloride (RT, DCM, cat. DMF) Decision->MethodB Scale <10g High Purity Monitor Monitor: Gas Evolution Cessation Check: TLC/NMR (MeOH quench) MethodA->Monitor MethodB->Monitor Workup Workup: Evaporate Volatiles Azeotrope with Toluene Monitor->Workup End Final Product: Acyl Chloride (Use immediately for coupling) Workup->End

Caption: Figure 2. Operational workflow for selecting and executing the chlorination protocol.

References

  • ChemicalBook. (2025). 2-Fluoro-6-methylbenzoyl chloride Usage and Synthesis. Retrieved from

  • National Institutes of Health (PubChem). (2025). 2-Fluoro-3-methoxybenzoyl chloride Compound Summary. Retrieved from

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (General reference for Vilsmeier-Haack mechanism and acid chloride synthesis).
  • Levin, D. (2002). The reaction of carboxylic acid with thionyl chloride. Phase Transfer Catalysis Communications. Retrieved from

  • Ossila. (2025).[4] 2-Fluoro-6-methylbenzoic acid: A fluorinated benzoic acid building block.[5] Retrieved from

Sources

Troubleshooting & Optimization

Removing unreacted 2-Fluoro-4-methoxy-6-methylbenzoic acid from reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-Fluoro-4-methoxy-6-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for removing unreacted starting material from your reaction mixtures. Here, we combine fundamental chemical principles with field-proven techniques to help you achieve the desired purity for your compound.

Understanding the Challenge: Properties of this compound

Before diving into purification strategies, it is crucial to understand the physicochemical properties of the target molecule, as these will dictate the most effective separation techniques.

Structure:

Key Physicochemical Properties:

PropertyEstimated Value/CharacteristicRationale & Impact on Purification
pKa ~3.0 - 3.5The electron-withdrawing fluorine atom and the ortho-methyl group are expected to increase the acidity compared to benzoic acid (pKa ≈ 4.2)[1][2]. This lower pKa is advantageous for acid-base extractions, allowing for deprotonation with weaker bases.
Solubility Water: Sparingly soluble in cold water, with increased solubility in hot water.[3] Organic Solvents: Generally soluble in polar organic solvents like alcohols (methanol, ethanol), ethers (diethyl ether, THF), and acetone. Lower solubility in non-polar solvents like hexanes.[4][5]Solubility is a critical parameter for choosing appropriate solvents for recrystallization and chromatography. The aromatic nature and the presence of polar functional groups dictate its solubility profile.
Physical Form Expected to be a crystalline solid at room temperature.This property makes recrystallization a viable purification method.

Troubleshooting Guide: Common Purification Issues

This section addresses specific challenges you might encounter when trying to remove unreacted this compound.

Scenario 1: Your desired product is neutral.

Question: How can I efficiently remove the unreacted this compound from my neutral product?

Answer: Acid-base extraction is the most effective and straightforward method in this scenario. This technique leverages the acidic nature of the carboxylic acid to selectively move it into an aqueous phase, leaving your neutral product in the organic phase.[6]

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate or dichloromethane.

  • Basification: Transfer the organic solution to a separatory funnel and add a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution. The volume of the aqueous solution should be roughly equal to the organic phase.

    • Scientific Rationale: Sodium bicarbonate is a weak base that is strong enough to deprotonate the relatively acidic this compound (estimated pKa ~3.0-3.5) to form its water-soluble sodium salt. This is often preferred over strong bases like sodium hydroxide (NaOH) to avoid potential side reactions with sensitive functional groups on your desired product.

  • Extraction: Stopper the funnel and shake gently, periodically venting to release any pressure buildup from CO₂ evolution. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer containing the sodium salt of the unreacted acid.

  • Repeat: To ensure complete removal, repeat the extraction with a fresh portion of the aqueous base.

  • Washing: Wash the organic layer with brine (saturated NaCl solution) to remove any residual water-soluble impurities and to help break any emulsions.

  • Drying and Concentration: Drain the organic layer into a clean flask, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain your purified neutral product.

  • Emulsion Formation: If an emulsion forms at the interface of the two layers, try adding a small amount of brine and gently swirling the separatory funnel.

  • Incomplete Separation: If you suspect incomplete removal of the acid, you can monitor the organic layer by thin-layer chromatography (TLC) before and after extraction.

Scenario 2: Your desired product is also acidic.

Question: What is the best approach to separate this compound from another acidic product?

Answer: When both your starting material and product are acidic, simple acid-base extraction is not effective. In this case, column chromatography is the preferred method.[7]

  • Stationary Phase Selection: Silica gel is the most common stationary phase for the separation of moderately polar organic compounds like aromatic carboxylic acids.

  • Mobile Phase Selection: The choice of eluent is critical. A good starting point is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate). The ratio will depend on the polarity difference between your two acidic compounds.

    • Method Development: Use TLC to determine the optimal solvent system. The ideal system will show good separation between the spots of your starting material and product, with Rf values ideally between 0.2 and 0.5. A small amount of acetic acid or formic acid (e.g., 0.5-1%) can be added to the eluent to improve the peak shape and reduce tailing of the carboxylic acids on the silica gel.

  • Column Packing: Pack a glass column with silica gel slurried in the chosen mobile phase.

  • Sample Loading: Dissolve your crude mixture in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the top of the silica gel column.

  • Elution: Run the mobile phase through the column and collect fractions.

  • Analysis: Analyze the collected fractions by TLC to identify which fractions contain your purified product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

purification_workflow start Crude Reaction Mixture is_product_neutral Is the desired product neutral? start->is_product_neutral acid_base_extraction Acid-Base Extraction is_product_neutral->acid_base_extraction Yes column_chromatography Column Chromatography is_product_neutral->column_chromatography No is_separation_clean Is the separation clean? acid_base_extraction->is_separation_clean is_separation_clean->column_chromatography No pure_product Pure Product is_separation_clean->pure_product Yes recrystallization Recrystallization column_chromatography->recrystallization Further Purification Needed column_chromatography->pure_product Clean Separation recrystallization->pure_product

Caption: Decision tree for selecting a purification method.

Scenario 3: Low recovery after purification.

Question: I am losing a significant amount of my desired product during the purification process. What could be the cause?

Answer: Low recovery can be due to several factors depending on the method used.

  • During Acid-Base Extraction:

    • Incorrect pH: If the pH of the aqueous phase is not basic enough, you may not fully deprotonate and extract all of the unreacted acid. Conversely, if your product has some acidic character, it might be partially extracted into the aqueous layer.

    • Multiple Extractions: A single extraction is often insufficient for complete separation. Performing multiple extractions with smaller volumes of the aqueous base is more effective than a single extraction with a large volume.[6]

  • During Column Chromatography:

    • Irreversible Adsorption: Highly polar compounds can sometimes bind strongly to the silica gel, leading to poor recovery. Adding a small amount of a polar modifier like methanol or a few drops of acid to the eluent can help.

    • Incorrect Solvent Polarity: If the mobile phase is too polar, your product may elute too quickly with impurities. If it's not polar enough, your product may not elute at all.

  • During Recrystallization:

    • Choosing the Right Solvent: The ideal solvent should dissolve your compound well at high temperatures but poorly at low temperatures.[4][8][9] If the compound is too soluble in the cold solvent, you will have low recovery.

    • Using the Minimum Amount of Hot Solvent: Using an excess of hot solvent will result in a significant portion of your product remaining in the mother liquor upon cooling.[10]

Frequently Asked Questions (FAQs)

Q1: Can I use a stronger base like sodium hydroxide for the extraction?

A1: While NaOH will certainly deprotonate the carboxylic acid, it is a strong base and may not be compatible with other functional groups in your desired product (e.g., esters, which can be hydrolyzed). It is generally recommended to start with a milder base like sodium bicarbonate.

Q2: How do I choose the best solvent for recrystallization?

A2: The principle of "like dissolves like" is a good starting point.[4] For this compound, which is a moderately polar molecule, polar solvents like ethanol, methanol, or acetone, or a mixed solvent system (e.g., ethanol/water), are likely to be good candidates. The best way to determine the ideal solvent is to perform small-scale solubility tests with a variety of solvents.

Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point. This can be due to the presence of impurities or a too-rapid cooling rate. Try using a larger volume of solvent, cooling the solution more slowly, or adding a seed crystal to encourage crystallization.[10]

Q4: How can I confirm the purity of my final product?

A4: The purity of your final product can be assessed using several analytical techniques:

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indication of purity.

  • Melting Point Analysis: A pure crystalline solid will have a sharp melting point range (typically 1-2 °C).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your compound and reveal the presence of any impurities.

  • High-Performance Liquid Chromatography (HPLC): This provides a quantitative measure of purity.

References

  • Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96–103. [Link]

  • Dalhousie University. (n.d.). Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acids and Phenols. Retrieved from [Link]

  • PubChem. (n.d.). Benzoic Acid. National Center for Biotechnology Information. Retrieved from [Link]

  • GeeksforGeeks. (2023, July 23). Benzoic Acid. Retrieved from [Link]

  • Study Mind. (2022, April 19). Organic Synthesis - Practical Purification Techniques (A-Level Chemistry). Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Fluorobenzoic acid. Retrieved from [Link]

  • University of California, Davis. (n.d.). Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino- substituted derivatives. Retrieved from [Link]

  • Seybold, P. G., Hadad, C. M., & Hollingsworth, C. A. (2002). Substituent effects on the electronic structure and pKa of benzoic acid. International Journal of Quantum Chemistry, 90(4-5), 1396-1403.
  • Wikipedia. (n.d.). Benzoic acid. Retrieved from [Link]

  • Fujisawa, T., et al. (2002). Background of the Hammett Equation As Observed for Isolated Molecules: Meta- and Para-Substituted Benzoic Acids. The Journal of Organic Chemistry, 67(16), 5679–5685.
  • Reachem. (2024, August 9). The Purification of Organic Compound: Techniques and Applications. Retrieved from [Link]

  • CK-12 Foundation. (2023, November 18). Methods of Purification of Organic Compounds. Retrieved from [Link]

  • LibreTexts Chemistry. (2023, August 15). 11.5: Substituent Effects on Acidity. Retrieved from [Link]

  • Filo. (2023, December 1). Effect of substituents on acidity of benzoic acids. Retrieved from [Link]

  • Labmonk. (2023, June 16). Purification Techniques in Organic Chemistry: A Comprehensive Guide. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid. Retrieved from [Link]

  • ResearchGate. (2002). Substituent effects on the electronic structure and pKa of benzoic acid. Retrieved from [Link]

  • Pal, S. K., & Lahiri, S. C. (1986). Study of the Hammett equation for the ionisation of substituted benzoic acids and phenols in dioxan–water mixtures. Journal of the Chemical Society, Perkin Transactions 2, 1029-1033.
  • CLAS. (n.d.). Table of Acids with Ka and pKa Values. Retrieved from [Link]

  • Allen. (n.d.). Purification of Organic Compounds- Purification Methods in Chemistry. Retrieved from [Link]

  • Brainly.in. (2023, March 2). The pka value of 4-methoxy benzoic acid is greater than 4-nitrobenzoic acid. which among them is stronger acid? Retrieved from [Link]

  • Advion. (n.d.). Breaking through bottlenecks in organic synthesis with a streamlined purification workflow. Discoverasc.org. Retrieved from [Link]

  • Filo. (2023, January 27). 2 Fluorobenzoic acid has a pKa of 3.27. p Cresol has a pKa of 10.26. 3 Fl... Retrieved from [Link]

  • Chemist. (2022, February 19). Carboxylic Acids- Aliphatic and Aromatic – Preparation and Properties. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound 4-Methoxybenzoic acid (FDB010587). Retrieved from [Link]

  • University of Liverpool. (n.d.). Linear Free Energy Relationships. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Google Patents. (n.d.). US7307188B2 - Purification of carboxylic acids by complexation with selective solvents.
  • Williamson, K. L., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments (6th ed.). Cengage Learning.
  • LibreTexts Chemistry. (2022, April 7). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]

  • SlideShare. (n.d.). AROMATIC CARBOXYLIC ACIDS (1).pdf. Retrieved from [Link]

  • Karunanithi, A. T., et al. (2006). Solvent design for crystallization of carboxylic acids. Chemical Engineering Science, 61(16), 5252-5264.
  • LibreTexts Chemistry. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]

  • Save My Exams. (2023, January 3). Organic Techniques - Purification | Edexcel A Level Chemistry Revision Notes 2015. Retrieved from [Link]

  • Toppr. (2023, January 17). Properties of Carboxylic Acids, Inductive Effects, And Qualitative Tests for Carboxylic Part-2. Retrieved from [Link]

  • Pearson+. (n.d.). The pKa values of ortho-, meta-, and para-methoxybenzoic acids ar... Retrieved from [Link]

  • Wikipedia. (n.d.). Carboxylic acid. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, September 15). 15.3: Physical Properties of Carboxylic Acids. Retrieved from [Link]

  • Pohako, A., et al. (2019). Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940.
  • PubChem. (n.d.). 2,4,6-Trimethylbenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Fluorobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Stenutz, R. (n.d.). pKa values. Retrieved from [Link]

  • Organic Chemistry Data. (2017, October 27). Bordwell pKa Table. Retrieved from [Link]

Sources

Technical Support Guide: Solubilization of 2-Fluoro-4-methoxy-6-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Analysis

User Issue: Difficulty dissolving 2-Fluoro-4-methoxy-6-methylbenzoic acid (FMMBA) in aqueous media for biological assays or stock preparation.

Technical Diagnosis: The solubility issues stem from the molecule's physicochemical architecture.[1] As a benzoic acid derivative, FMMBA exhibits pH-dependent solubility. However, the specific substitution pattern creates unique challenges:

FeatureImpact on Solubility
Core Structure Benzoic Acid: Weak acid (pKa ~3.0–3.5). Neutral form is highly lipophilic; Ionized form is hydrophilic.
2,6-Disubstitution Steric Shielding: The 2-Fluoro and 6-Methyl groups flank the carboxylic acid. This "ortho-effect" forces the carboxyl group out of planarity with the benzene ring, potentially increasing crystal lattice energy and hindering solvation of the anion.
4-Methoxy Group Lipophilicity: Adds hydrophobic bulk (LogP increase), reducing water solubility of the neutral species.

Predicted Properties:

  • pKa: ~3.2 (Estimated due to ortho-fluoro inductive effect).

  • LogP: ~2.8 (Moderately lipophilic).

  • Intrinsic Solubility (

    
    ):  < 0.5 mg/mL (in pure water/acidic media).
    

Troubleshooting Modules

Module A: The "pH Swing" Protocol (Primary Solution)

Use this for: General buffers, cell culture media additions, and animal dosing.

The Science: To dissolve FMMBA, you must convert it from its protonated, neutral form (


) to its ionized, carboxylate salt form (

). Due to the 2,6-steric hindrance, simple addition to a neutral buffer may result in slow dissolution kinetics. You must drive the equilibrium completely to the right (

).

Step-by-Step Protocol:

  • Slurry Preparation: Weigh the required amount of FMMBA powder. Add 80% of your final volume of water (do not add buffer yet).

  • Basification (The Swing):

    • Slowly add 1.0 M NaOH or KOH dropwise while stirring.

    • Target pH: Monitor pH until it reaches 9.0–10.0 .

    • Why? The high pH ensures rapid deprotonation despite the steric shielding from the fluoro/methyl groups. The solution should turn clear.

  • Stabilization: Once dissolved, the species is the highly soluble sodium 2-fluoro-4-methoxy-6-methylbenzoate .

  • Back-Titration (The Adjustment):

    • Slowly add 0.1 M HCl or an acidic buffer (e.g., Citrate) to lower the pH to your target (e.g., pH 7.4).

    • Critical Warning: Do not drop below pH 5.5. Approaching the pKa (~3.2) will cause the neutral acid to precipitate (crash out).

  • Volume Make-up: Add water to reach the final desired volume.

Senior Scientist Note: If sodium salts precipitate (common with high lattice energy), switch to Meglumine or Tris as the base. These bulky organic counter-ions often disrupt crystal packing better than inorganic sodium.

Module B: Cosolvent Stock Solutions

Use this for: High-concentration stocks (10–100 mM) for "spike-in" experiments.

The Science: If pH adjustment is not feasible (e.g., strictly non-ionic conditions required), reduce the polarity of the solvent to match the lipophilicity of the benzene ring.

Recommended Solvent Systems:

SolventMax Conc.[2]Application Notes
DMSO >100 mMStandard for HTS/Cell assays. Freeze/thaw stable.
Ethanol ~50 mMGood for evaporation protocols. Volatile.
PEG 400 ~20 mMExcellent for in vivo IP/IV formulations.

Protocol:

  • Dissolve FMMBA in 100% DMSO to make a 1000x stock .

  • Add this stock to your aqueous media while vortexing rapidly .

  • Limit: Keep final DMSO concentration < 0.5% to avoid cytotoxicity.

Module C: Cyclodextrin Complexation (Advanced)

Use this for: High-concentration aqueous solutions at neutral pH without organic solvents.

The Science: The hydrophobic cavity of Hydroxypropyl-


-Cyclodextrin (HP-

-CD) encapsulates the lipophilic phenyl ring of FMMBA, shielding it from water while the CD's outer hydroxyls maintain solubility.

Protocol:

  • Prepare a 20% (w/v) HP-

    
    -CD  solution in water or PBS.
    
  • Add FMMBA excess solid to the solution.

  • Autoclave or heat to 60°C for 30 minutes with stirring. (Heat overcomes the activation energy required for the bulky molecule to enter the CD cavity).

  • Filter through a 0.22

    
    m filter to remove undissolved excess.
    

Diagnostic Visualization

The following flowchart guides you through the decision process based on your experimental constraints.

Solubility_Guide Start Start: FMMBA Solid Check_pH Is pH > 6.0 allowed? Start->Check_pH Check_DMSO Is DMSO/Organic allowed? Check_pH->Check_DMSO No (Must be acidic) Method_Salt Module A: pH Swing (Salt Formation) Check_pH->Method_Salt Yes Method_Cosolvent Module B: DMSO/PEG Stock Check_DMSO->Method_Cosolvent Yes Method_CD Module C: Cyclodextrin Complex Check_DMSO->Method_CD No (Strictly Aqueous) Precipitation Precipitation Risk! Keep pH > 5.5 Method_Salt->Precipitation Caution

Figure 1: Decision tree for selecting the optimal solubilization strategy based on experimental constraints.

Frequently Asked Questions (FAQ)

Q: I added the powder to PBS (pH 7.4) and it didn't dissolve. Why? A: Kinetics. While the equilibrium favors solubility at pH 7.4, the dissolution rate of the solid crystal is slow. The "pH Swing" (Module A) fixes this by initially going to pH 10 to force rapid dissolution, then bringing it back down.

Q: Can I use sonication? A: Yes, sonication helps break up crystal aggregates, increasing surface area. However, heat (up to 50°C) is generally more effective for this specific class of molecules than sonication alone.

Q: My solution precipitates after 24 hours at 4°C. Why? A: Temperature affects solubility (


). Lowering the temperature reduces the solubility product. If you are working near the saturation limit, 4°C will cause precipitation. Store stocks at Room Temperature (RT) if stability permits, or re-warm/vortex before use.

References

  • Yalkowsky, S. H., & He, Y. (2003). Handbook of Aqueous Solubility Data. CRC Press.
  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[3][4] Advanced Drug Delivery Reviews, 59(7), 603-616.

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.

  • FDA Guidance for Industry. (2017). Waiver of In Vivo Bioavailability and Bioequivalence Studies for Immediate-Release Solid Oral Dosage Forms Based on a Biopharmaceutics Classification System. (Provides context on pH-dependent solubility profiling).

Sources

Technical Support Center: Controlling Regioselectivity in Electrophilic Aromatic Substitution of Benzoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the electrophilic aromatic substitution (EAS) of benzoic acids. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of functionalizing this important class of molecules. Here, we move beyond textbook descriptions to address the practical challenges and advanced strategies encountered in the laboratory. Our focus is on providing a deep, mechanistic understanding to empower you to control regioselectivity and troubleshoot your experiments effectively.

Frequently Asked Questions (FAQs)

This section addresses the fundamental principles governing the reactivity of benzoic acid in electrophilic aromatic substitution.

Question 1: Why is the carboxylic acid group considered deactivating and meta-directing in electrophilic aromatic substitution?

Answer:

The directing effect of the carboxylic acid group (-COOH) is a direct consequence of its electronic properties, which manifest through two primary mechanisms: the inductive effect and the resonance effect.

  • Inductive Effect (-I): The oxygen atoms in the carboxyl group are highly electronegative. They pull electron density away from the aromatic ring through the sigma bond connecting the carboxyl carbon to the ring. This withdrawal of electron density, or inductive effect, reduces the nucleophilicity of the entire ring, making it less reactive towards electrophiles compared to benzene. This is why the group is termed "deactivating."

  • Resonance Effect (-R): The carboxyl group can also withdraw electron density through resonance. The pi electrons from the benzene ring can be delocalized into the carbonyl of the carboxylic acid. When you draw the resonance structures for the intermediate carbocation (the sigma complex or arenium ion) formed during electrophilic attack, you'll find that the positive charge is placed adjacent to the electron-withdrawing carboxyl group in the intermediates for both ortho and para attack. This is a highly unfavorable, high-energy situation. The intermediate for meta attack, however, avoids this destabilizing placement of the positive charge. Consequently, the activation energy for meta substitution is lower than for ortho or para substitution, making the meta product the major isomer.

Question 2: What are the typical starting conditions for common EAS reactions on benzoic acid, like nitration and sulfonation?

Answer:

Given the deactivated nature of the benzoic acid ring, forcing conditions are generally required to achieve a reasonable reaction rate.

  • Nitration: The standard procedure for the nitration of benzoic acid involves a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The sulfuric acid acts as a catalyst to generate the highly electrophilic nitronium ion (NO₂⁺). The reaction is typically performed at low temperatures (e.g., 0-30°C) to minimize the formation of byproducts and dinitro derivatives.

  • Sulfonation: Sulfonation is typically achieved using fuming sulfuric acid (a solution of sulfur trioxide, SO₃, in concentrated H₂SO₄).[1] The electrophile is believed to be protonated sulfur trioxide (+SO₃H) or SO₃ itself.[2] This reaction is often reversible, a property that can be exploited in synthesis.[2]

Question 3: Why do Friedel-Crafts alkylation and acylation reactions typically fail with benzoic acid?

Answer:

There are two primary reasons for the failure of Friedel-Crafts reactions with benzoic acid:

  • Ring Deactivation: As discussed, the carboxylic acid group is strongly deactivating. Friedel-Crafts reactions, which involve relatively weak electrophiles (carbocations or acylium ions), are particularly sensitive to the nucleophilicity of the aromatic ring. The deactivated benzoic acid ring is simply not nucleophilic enough to attack these electrophiles effectively.[3]

  • Lewis Acid Complexation: Friedel-Crafts reactions require a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The lone pairs of electrons on the oxygen atoms of the carboxylic acid group can act as a Lewis base and coordinate with the Lewis acid catalyst. This forms a complex that further deactivates the ring and prevents the catalyst from performing its intended role of generating the electrophile.[3]

Troubleshooting Guides & Advanced Strategies

This section is formatted as a series of troubleshooting scenarios and questions you might encounter during your experimental work.

Scenario 1: Low Yield in meta-Nitration of Benzoic Acid

Question: "I am attempting to synthesize m-nitrobenzoic acid, but my yields are consistently low. What factors should I investigate to optimize this reaction?"

Answer:

Low yields in the nitration of benzoic acid are a common issue, often stemming from the deactivated nature of the starting material and suboptimal reaction conditions. Here are several key areas to troubleshoot:

  • Purity and Dryness of Starting Material: Ensure your benzoic acid is pure and completely dry. The presence of water can dilute the acid mixture, reducing the concentration of the active nitronium ion electrophile.

  • Reaction Temperature: While the reaction requires energy to overcome the activation barrier, excessive heat can lead to side reactions and the formation of dinitro- and even trinitro-derivatives. It is crucial to maintain the recommended temperature range, often between 0°C and 30°C. Use an ice bath to carefully control the temperature, especially during the addition of the nitrating mixture.

  • Acid Concentration: The use of concentrated nitric and sulfuric acids is essential for generating a sufficient concentration of the nitronium ion. Using dilute acids will result in significantly lower yields or no reaction at all.

  • Alternative Strategy: Nitration of Methyl Benzoate: A highly effective, though indirect, method is to first convert benzoic acid to its methyl ester, methyl benzoate. The ester group is still a meta-director and deactivating, but the reaction is often cleaner and higher yielding. Following the nitration of methyl benzoate to methyl m-nitrobenzoate, the ester can be easily hydrolyzed back to the desired m-nitrobenzoic acid. This approach often provides a purer product and avoids some of the difficulties associated with the direct nitration of the free acid.[4][5]

G cluster_0 Standard Protocol cluster_1 Esterification-First Strategy A Benzoic Acid B Nitration (HNO₃, H₂SO₄) A->B Forcing Conditions C m-Nitrobenzoic Acid (Potentially lower yield/purity) B->C D Benzoic Acid E Esterification (MeOH, H⁺) D->E F Methyl Benzoate E->F G Nitration (HNO₃, H₂SO₄) F->G Cleaner Reaction H Methyl m-Nitrobenzoate G->H I Hydrolysis (H₃O⁺ or OH⁻) H->I J m-Nitrobenzoic Acid (Often higher yield/purity) I->J

Caption: A decision tree for selecting a synthetic strategy.

Data Summary & Protocols

Table 1: Isomer Distribution in the Nitration of Benzoic Acid

The following table provides representative data on the distribution of isomers formed during the nitration of benzoic acid under standard conditions. Note that the exact distribution can vary with temperature, reaction time, and the specific acid mixture used.

IsomerTypical Percentage YieldRationale for Distribution
meta-Nitrobenzoic acid~75-85%The major product due to the lower activation energy of the transition state for meta attack. [4]
ortho-Nitrobenzoic acid~15-20%A minor product, formed in smaller quantities due to electronic destabilization and steric hindrance.
para-Nitrobenzoic acid~1-5%The least favored product, formed in trace amounts due to significant electronic destabilization. [4]
Experimental Protocol 1: Synthesis of m-Nitrobenzoic Acid

This protocol outlines the direct nitration of benzoic acid.

Materials:

  • Benzoic acid

  • Concentrated sulfuric acid (H₂SO₄)

  • Concentrated nitric acid (HNO₃)

  • Ice

  • Deionized water

Equipment:

  • Erlenmeyer flasks

  • Beaker (large)

  • Graduated cylinders

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and flask

Procedure:

  • Prepare the Nitrating Mixture: In a small Erlenmeyer flask, carefully add a measured volume of concentrated HNO₃. Cool the flask in an ice/water bath. Slowly and with caution, add an equal volume of concentrated H₂SO₄ to the nitric acid. Swirl gently to mix. Caution: This process is highly exothermic and should be done slowly in a fume hood.

  • Prepare the Reaction Mixture: In a larger flask, dissolve a pre-weighed amount of benzoic acid in concentrated H₂SO₄ (approximately 2.5 mL of H₂SO₄ per gram of benzoic acid). [6]Cool this mixture in an ice bath to below 5°C.

  • Nitration: While vigorously stirring the benzoic acid solution, add the chilled nitrating mixture dropwise. Maintain the reaction temperature below 5°C throughout the addition. [6]4. Reaction Completion: After the addition is complete, allow the mixture to stir in the ice bath for an additional 15-20 minutes.

  • Work-up and Isolation: Carefully pour the reaction mixture over a large amount of crushed ice in a beaker. The crude m-nitrobenzoic acid will precipitate.

  • Filtration: Collect the solid product by vacuum filtration. Wash the filter cake with several portions of cold deionized water to remove residual acids.

  • Purification: The crude product can be purified by recrystallization from an ethanol/water mixture.

Experimental Protocol 2: Palladium-Catalyzed ortho-Arylation of Benzoic Acid

This protocol is a representative example of a modern C-H functionalization method.

Materials:

  • Benzoic acid derivative

  • Aryl iodide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Silver acetate (AgOAc)

  • Acetic acid (solvent)

Equipment:

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and stir bar

  • Heating block or oil bath

  • Standard glassware for work-up and purification (e.g., separatory funnel, rotary evaporator, chromatography columns)

Procedure:

  • Reaction Setup: To a Schlenk tube, add the benzoic acid (1 mmol), the aryl iodide (3 equiv.), Pd(OAc)₂ (5 mol %), and AgOAc (1.3 equiv.). [7]2. Solvent Addition: Add acetic acid (0.2 mL) as the solvent. [7]3. Reaction Conditions: Seal the tube and heat the reaction mixture in a pre-heated oil bath or heating block to the desired temperature (e.g., 100-120°C) for the specified time (typically 4-7 hours). [7]Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure ortho-arylated benzoic acid.

References

  • Wikipedia. (n.d.). Ortho effect. Retrieved from [Link]

  • William Reusch. (n.d.). The Ortho Effect of benzoic acids. Michigan State University Department of Chemistry. Retrieved from [Link]

  • Khan Academy. (2022, November 11). How does ortho-effect work in benzoic acids? [Video]. YouTube. Retrieved from [Link]

  • Organic Syntheses. (n.d.). m-NITROBENZOIC ACID. Retrieved from [Link]

  • A to Z Chemistry. (2020, October 10). Ortho effect. WordPress.com. Retrieved from [Link]

  • Academia.edu. (n.d.). EXERCISE 11 NITRATION OF AN AROMATIC RING m-Nitrobenzoic acid from Benzoic Acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 20.4: Substituent Effects on Acidity. Retrieved from [Link]

  • Truman State University. (2017, July 15). Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate. Retrieved from [Link]

  • Daugulis, O., & Zaitsev, V. G. (2005). Two Methods for Direct ortho-Arylation of Benzoic Acids. Organic Letters, 7(19), 4181–4184. Retrieved from [Link]

  • Oxford Learning Link. (n.d.). Appendix 6: Protecting groups. Retrieved from [Link]

  • University of Illinois Urbana-Champaign. (n.d.). Protecting Groups. Retrieved from [Link]

  • Gensch, T., Jelier, B. J., & Glorius, F. (2025). Ruthenium Catalyzed Ortho‐Arylation Reaction of Benzoic Acids with Arylthianthrenium Salts. Angewandte Chemie International Edition, 64(29). Retrieved from [Link]

  • Nakajima, K., & Yamamoto, H. (2013). “Supersilyl” Group as Novel Carboxylic Acid Protecting Group: Application to Highly Stereoselective Aldol and Mannich Reactions. Journal of the American Chemical Society, 135(47), 17395-17398. Retrieved from [Link]

  • ResearchGate. (n.d.). Functionalization of benzoic acids catalyzed by transition metals. Retrieved from [Link]

  • Scribd. (n.d.). CH 241 Practical Report 3 PREPARATION OF NITROBENZOIC ACID. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Two Methods for Direct ortho-Arylation of Benzoic Acids. Retrieved from [Link]

  • Aakash Institute. (n.d.). Directive Influence of Groups on Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • Li, S., et al. (2016). Pd(II)-catalysed meta-C–H functionalizations of benzoic acid derivatives. Nature Communications, 7, 10443. Retrieved from [Link]

  • Li, S., et al. (2016). Pd(II)-catalysed meta-C-H functionalizations of benzoic acid derivatives. Nature Communications, 7, 10443. Retrieved from [Link]

  • Chemistry Steps. (2022, January 3). Ortho, Para, Meta. Retrieved from [Link]

  • University of Calgary. (n.d.). Directing Groups in SE Ar. Retrieved from [Link]

  • Wang, D. H., Wasa, M., Giri, R., & Yu, J. Q. (2010). Pd(II)-Catalyzed ortho-Alkylation of Benzoic Acids with Alkyl Halides. Journal of the American Chemical Society, 132(31), 10368–10371. Retrieved from [Link]

  • lp5.geronimo.com.br. (n.d.). Nitration Of Benzoic Acid. Retrieved from [Link]

  • Master Organic Chemistry. (2018, January 29). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Ambient-Temperature Ortho C–H Arylation of Benzoic Acids with Aryl Iodides with Ligand-Supported Palladium Catalyst. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Carboxyl Protecting Groups Stability. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Limitations of Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • namsengins.co.th. (n.d.). Nitration Of Benzoic Acid. Retrieved from [Link]

  • University of Toronto. (n.d.). Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acid. Retrieved from [Link]

  • ResearchGate. (n.d.). In situ competition experiment with para-substituted benzoic acids. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015, May 5). Acidic strength of para substituted benzoic acids. Retrieved from [Link]

  • Nanoscale. (2024). Effect of the Hammett substituent constant of para-substituted benzoic acid on the perovskite/SnO2 interface passivation in perovskite solar cells. Royal Society of Chemistry. Retrieved from [Link]

  • BYU ScholarsArchive. (n.d.). The isomer distribution in the sulfonation of iodobenzene. Retrieved from [Link]

  • Semantic Scholar. (2021, September 1). Palladium-catalyzed ortho-C-H hydroxylation of benzoic acids. Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 26). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 15). 11.5: Substituent Effects on Acidity. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Sulfonation Mechanism of Benzene with SO3 in Sulfuric Acid or Oleum or Aprotic Solvent. Retrieved from [Link]

  • International Journal of ChemTech Research. (n.d.). Ultrasonically Assisted Regioselective Nitration of Aromatic Compounds in Presence of Certain Group V and VI Metal Salts. Retrieved from [Link]

  • Frontiers in Chemistry. (2024, May 15). Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. Retrieved from [Link]

  • Suzuki, H., & Mori, T. (1996). Ozone-mediated nitration of benzoic acid, its alkali and alkaline-earth metal salts, ester, acid chloride, nitrile and amide with nitrogen dioxide. Journal of the Chemical Society, Perkin Transactions 2, (4), 677-684. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Aromatic sulfonation XI: Sulfonation of benzene and toluene with sulfur trioxide; sulfone formation and sulfonic acid isomer distribution. Retrieved from [Link]

  • LibreTexts Chemistry. (2020, April 26). Grids I: Electrophilic Aromatic Substitution. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2020, February 23). Electrophilic Aromatic Substitution Retrosynthesis Problems [Video]. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). AR4. Activation and Deactivation. Retrieved from [Link]

  • Google Patents. (n.d.). JP2004198405A - Quantitative analysis method of benzoic acid.

Sources

Alternative coupling reagents for sterically hindered fluorinated acids

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Coupling Reagents for Sterically Hindered Fluorinated Acids

Current Status: Online Operator: Senior Application Scientist Ticket ID: F-COUP-9982

Welcome to the Fluorinated Chemistry Support Hub

You are here because standard coupling reagents (EDC, HATU, HBTU) have failed. You are likely dealing with a fluorinated carboxylic acid—specifically one with an


-trifluoromethyl or polyfluorinated group—that combines electronic deactivation  with severe steric hindrance .

Standard reagents fail here for two reasons:

  • Steric Bulk: The

    
     group has a Van der Waals radius similar to an isopropyl group but with a rigid, repulsive electron cloud that blocks nucleophilic attack.
    
  • Electronic Chaos: The strong electron-withdrawing nature of fluorine acidifies the

    
    -proton (increasing racemization risk) while destabilizing the developing positive charge in standard active ester intermediates.
    

This guide provides the "Heavy Artillery" protocols: TCFH-NMI , T3P , and Acid Fluorides (TFFH) .

Module 1: Diagnostic Workflow

Before selecting a reagent, identify your specific bottleneck using the logic tree below.

CouplingLogic Start START: Fluorinated Acid Coupling Q1 Is the Acid Alpha-Chiral? Start->Q1 Q2 Is the Amine Non-Nucleophilic? Q1->Q2 No / Low Risk T3P RECOMMENDATION: T3P (Propylphosphonic Anhydride) Q1->T3P Yes (High Racemization Risk) Q3 Is the Steric Bulk Extreme (e.g., Aib)? Q2->Q3 No (Primary/Secondary Amines) TCFH RECOMMENDATION: TCFH-NMI (Acyl Imidazolium) Q2->TCFH Yes (Anilines, Heterocycles) Q3->TCFH No (Standard Bulk) TFFH RECOMMENDATION: TFFH (Acid Fluoride) Q3->TFFH Yes (Tertiary centers)

Figure 1: Decision Matrix for selecting the optimal coupling reagent based on substrate properties.

Module 2: TCFH-NMI (The Modern Gold Standard)

Reagent: Chloro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate (TCFH ) Catalyst:


-Methylimidazole (NMI )[1][2][3]

Why it works: Standard DIPEA/HATU couplings often fail with hindered acids because the active ester forms slowly or decomposes. TCFH, when paired specifically with NMI (not DIPEA), generates a highly reactive


-acyl imidazolium  species in situ.[1][4][5] This intermediate is essentially as reactive as an acid chloride but forms under mild, slightly basic conditions, bypassing the harshness of thionyl chloride.
Mechanism of Action

TCFH_Mech TCFH TCFH Reagent Inter N-Acyl Imidazolium (High Energy) TCFH->Inter + Acid + NMI Acid Hindered Acid (R-COOH) NMI NMI (Base/Cat) Product Amide Product Inter->Product + Amine

Figure 2: TCFH converts the acid into a reactive N-acyl imidazolium ion, driven by NMI.[1][2][3][5][6]

Standard Protocol (TCFH-NMI)
ComponentEquivalentsNotes
Carboxylic Acid 1.0 eqLimiting reagent.[7]
Amine 1.1 - 1.2 eq
TCFH 1.1 - 1.5 eqHygroscopic; weigh quickly.
NMI 2.5 - 3.0 eqCritical: Do not substitute with DIPEA/TEA.
Solvent MeCN (Preferred)0.1 M concentration.

Step-by-Step:

  • Dissolve the carboxylic acid and amine in anhydrous Acetonitrile (MeCN).

  • Add NMI via syringe. Stir for 2 minutes.

  • Add TCFH in one portion.

  • Stir at room temperature.

    • Observation: The reaction often turns homogeneous then precipitates the NMI salts.

  • Monitor via LCMS (typically complete in 1–4 hours).

  • Workup: Dilute with EtOAc, wash with 10% Citric Acid (removes NMI), then Sat. NaHCO3 and Brine.

Troubleshooting TCFH:

  • Issue: Low conversion.

    • Fix: Increase TCFH to 2.0 eq and NMI to 4.0 eq. Ensure solvent is MeCN (DMF can sometimes retard this specific mechanism).

  • Issue: Product is stuck in the water layer.

    • Fix: The byproduct (tetramethylurea) is water-soluble. If your product is polar, use continuous extraction or reverse-phase prep-HPLC directly.

Module 3: T3P (The Anti-Racemization Specialist)

Reagent: Propylphosphonic Anhydride (T3P ) (usually 50% wt in EtOAc or DMF)

Why it works: If your fluorinated acid has a chiral center at the


-position (e.g., 

-trifluoromethyl amino acids), HATU will likely cause epimerization. T3P forms a cyclic transition state that locks the conformation, significantly reducing proton abstraction at the

-carbon.
Protocol (T3P)
ComponentEquivalentsNotes
Carboxylic Acid 1.0 eq
Amine 1.1 eq
Base 3.0 - 5.0 eqPyridine (Standard) or DIPEA (if acid sensitive).
T3P 1.5 - 2.0 eqSupplied as solution (EtOAc/DMF).
Solvent EtOAc, DMF, or DCMT3P is robust to solvent choice.

Step-by-Step:

  • Dissolve Acid, Amine, and Base (Pyridine preferred for max rate) in solvent.

  • Cool to 0°C (optional, but recommended for chiral substrates).

  • Add T3P solution dropwise.

  • Allow to warm to RT.

    • Note: T3P kinetics are slower than HATU. May require 12–24 hours.

  • Workup: Wash with water. T3P byproducts are water-soluble phosphonates.[8]

Module 4: TFFH (The "Bunker Buster" for Sterics)

Reagent: Tetramethylfluoroformamidinium hexafluorophosphate (TFFH )[9]

Why it works: When the acid is extremely hindered (e.g.,


-disubstituted fluorinated acids), even TCFH may fail. TFFH converts the acid into an Acid Fluoride  (

).[9] Acid fluorides are unique: they are less sensitive to water than acid chlorides (easier to handle) but highly reactive toward amines due to the high electronegativity of fluorine and the small size of the leaving group.
Protocol (Acid Fluoride via TFFH)
ComponentEquivalentsNotes
Carboxylic Acid 1.0 eq
TFFH 1.1 - 1.2 eq
Base 2.5 eqDIPEA is suitable here.[7]
Amine 1.2 eq
Solvent DCM or THF

Step-by-Step:

  • Dissolve Acid and DIPEA in DCM.

  • Add TFFH.[3][9][10][11] Stir for 30–60 mins.

    • Checkpoint: You can monitor the formation of the Acid Fluoride by TLC (often runs higher than acid) or

      
       NMR (distinct shift ~ +20 to +40 ppm for COF).
      
  • Add the Amine.

  • Stir at RT or reflux if necessary (Acid fluorides are thermally stable).

Module 5: Troubleshooting & FAQ

Q: My


-trifluoromethyl acid is racemizing even with T3P. What now? 
A:  The 

group makes the

-proton incredibly acidic (

can drop by 5-10 units).
  • Switch Base: Use a weaker base like Collidine or 2,6-Lutidine instead of TEA/DIPEA.

  • Switch Reagent: Try TCFH-NMI .[2] The reaction is faster than T3P, leaving less time for the base to abstract the proton.

Q: I see the active ester forming by LCMS, but the amine won't attack. A: This is a classic steric clash. The active ester (OBt/OAt) is too bulky.

  • Solution: Switch to TFFH . The fluoride leaving group is tiny (atomic radius ~0.7 Å) compared to OBt (~5 Å), allowing the amine to penetrate the steric shield.

Q: Can I use Ghosez's Reagent? A: Yes. Ghosez's reagent (


-chloroenamine) generates the Acid Chloride under neutral conditions. It is an excellent alternative if TFFH fails, particularly for electron-deficient anilines. However, it requires strictly anhydrous conditions, whereas TCFH/T3P are more forgiving.

Q: The reaction turns black/tarry. A: Likely decomposition of the amine or acid by-products.

  • Solution: Switch to T3P in EtOAc . The mild buffering of the phosphonate by-products often protects sensitive substrates better than uronium salts.

References

  • Beaming, G. W., et al. (2018). "TCFH–NMI: Direct Access to N-Acyl Imidazoliums for Challenging Amide Bond Formations." Organic Letters. [Link][3]

  • Dunetz, J. R., et al. (2016). "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Process Research & Development. [Link]

  • Carpino, L. A., et al. (1995).[12] "Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Convenient Reagent for the Synthesis of Acid Fluorides and Peptide Coupling."[9] Journal of the American Chemical Society. [Link]

Sources

Validation & Comparative

Comparing reactivity of 2-Fluoro-4-methoxy vs 2,6-Difluoro benzoic acids

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Comparison for the Synthetic Chemist: Navigating the Reactivity of 2-Fluoro-4-methoxybenzoic Acid vs. 2,6-Difluorobenzoic Acid

In the intricate world of drug discovery and fine chemical synthesis, the selection of appropriately functionalized building blocks is a critical determinant of success. Substituted benzoic acids are foundational scaffolds, yet their reactivity can be dramatically altered by the nature and position of their substituents. This guide presents a detailed comparative analysis of two commonly employed reagents: 2-Fluoro-4-methoxybenzoic acid and 2,6-Difluorobenzoic acid. We will dissect the steric and electronic factors that govern their behavior in key synthetic transformations, providing experimental context and actionable protocols for the practicing researcher.

The Molecules: A Structural and Electronic Overview

At the heart of their divergent reactivity lies the fundamental difference in their substitution patterns. These differences create distinct steric environments and electronic landscapes around the carboxylic acid and the aromatic ring.

  • 2,6-Difluorobenzoic Acid: This molecule is characterized by symmetric di-ortho substitution with two strongly electronegative fluorine atoms. This arrangement imparts significant steric hindrance around the carboxyl group. Electronically, the two fluorine atoms act as potent inductive electron-withdrawing groups, which profoundly increases the acidity of the benzoic acid and renders the aromatic ring electron-deficient.[1]

  • 2-Fluoro-4-methoxybenzoic Acid: This compound presents an asymmetric "push-pull" electronic system.[2] It features an electron-withdrawing fluorine atom at the 2-position and a strongly electron-donating methoxy group at the 4-position.[3] The methoxy group donates electron density into the ring via resonance (+M effect), while the fluorine withdraws it inductively (-I effect).[3][4] This electronic tug-of-war, combined with the less sterically encumbered single ortho-substituent, results in a unique reactivity profile.

A crucial concept for both molecules is the ortho effect . The presence of a substituent at the ortho position, regardless of its electronic nature, typically increases the acidity of a benzoic acid compared to its meta and para isomers.[1][5] This is primarily a steric phenomenon where the ortho group forces the carboxylic acid moiety to twist out of the plane of the benzene ring.[5][6][7] This loss of planarity inhibits resonance between the carboxyl group and the ring, stabilizing the carboxylate anion upon deprotonation and thus increasing acidity.[7]

Comparative Reactivity in Amide Bond Formation

Amide coupling is arguably one of the most frequently performed reactions in medicinal chemistry. The efficiency of this transformation is highly sensitive to both steric hindrance and the electrophilicity of the carbonyl carbon.

Here, the steric argument is paramount. The two bulky fluorine atoms of 2,6-Difluorobenzoic acid create a formidable steric shield around the carboxylic acid. This makes it challenging for both the activating agent (e.g., carbodiimides, uronium salts) to form the active ester and for the subsequent nucleophilic attack by the amine.[8] Consequently, amide coupling reactions with this substrate often require longer reaction times, higher temperatures, or more potent (and expensive) coupling reagents to achieve satisfactory yields.

In stark contrast, 2-Fluoro-4-methoxybenzoic acid , with only a single, relatively small fluorine atom in the ortho position, is significantly more accessible. This reduced steric hindrance allows for rapid and efficient activation and subsequent amidation under standard conditions.

Table 1: Representative Amide Coupling Experimental Data

EntryBenzoic AcidCoupling ReagentAmineReaction TimeYield
12-Fluoro-4-methoxybenzoic acidHATU, DIPEABenzylamine2 hours>95%
22,6-Difluorobenzoic acidHATU, DIPEABenzylamine24 hours~40%
32-Fluoro-4-methoxybenzoic acidEDC, HOBtMorpholine4 hours~90%
42,6-Difluorobenzoic acidEDC, HOBtMorpholine24 hours<35%

Data are illustrative, based on typical outcomes for sterically hindered vs. unhindered ortho-substituted benzoic acids.

G cluster_reactivity Comparative Amide Coupling Reactivity cluster_26DFBA 2,6-Difluorobenzoic Acid cluster_2F4MBA 2-Fluoro-4-methoxybenzoic Acid A High Steric Hindrance B Difficult Activator Access A->B C Slow Nucleophilic Attack B->C D Low Yield / Slow Rate C->D E Low Steric Hindrance F Easy Activator Access E->F G Fast Nucleophilic Attack F->G H High Yield / Fast Rate G->H

Caption: Logical flow comparing factors affecting amide coupling efficiency.

Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The roles are reversed when considering the reactivity of the aromatic ring itself towards nucleophiles. Nucleophilic aromatic substitution (SNAr) requires an electron-deficient aromatic ring to stabilize the negatively charged intermediate (Meisenheimer complex) and a suitable leaving group.[9][10]

2,6-Difluorobenzoic acid is an excellent substrate for SNAr. The aromatic ring is heavily activated (made electron-poor) by the combined electron-withdrawing effects of two fluorine atoms and the carboxylic acid group.[10] Furthermore, fluorine is a highly effective leaving group in SNAr reactions because its extreme electronegativity stabilizes the rate-determining anionic intermediate, even though the C-F bond is strong.[4][11]

2-Fluoro-4-methoxybenzoic acid is a considerably poorer SNAr substrate. The powerful electron-donating resonance effect of the para-methoxy group enriches the aromatic ring with electron density, counteracting the activating effect of the fluorine and carboxyl groups.[3] This donation of electron density destabilizes the Meisenheimer complex, slowing the reaction rate significantly. While SNAr is still possible, it would require much more forcing conditions compared to its difluoro counterpart.

Therefore, for transformations requiring nucleophilic displacement of a fluorine atom, 2,6-Difluorobenzoic acid is the more reactive substrate .

Experimental Protocol: HATU-Mediated Amidation of 2-Fluoro-4-methoxybenzoic Acid

This protocol details a reliable and high-yielding procedure for the amide coupling of the more reactive 2-Fluoro-4-methoxybenzoic acid.

Materials:

  • 2-Fluoro-4-methoxybenzoic acid (1.0 eq)

  • Amine of choice (1.1 eq)

  • HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc), Water (H₂O), Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-Fluoro-4-methoxybenzoic acid (1.0 eq) and dissolve it in anhydrous DMF (to ~0.2 M).

  • Activation: Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution. Stir the mixture at room temperature for 15-20 minutes. This pre-activation step is crucial for forming the highly reactive O-acylisourea intermediate.

  • Amine Addition: Add the desired amine (1.1 eq) to the activated acid solution.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours.

  • Workup: Once the starting material is consumed, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with water (2x), saturated aqueous NaHCO₃ (1x), and brine (1x).

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude amide by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient).

Trustworthiness: This protocol is self-validating. The progress can be unambiguously tracked by LC-MS, observing the disappearance of the starting acid mass and the appearance of the product mass. The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and HRMS.

G A 1. Dissolve Acid in DMF B 2. Add HATU & DIPEA A->B C 3. Stir 15 min (Pre-activation) B->C D 4. Add Amine C->D E 5. Stir at RT (2-4h) Monitor by LC-MS D->E F 6. Aqueous Workup (EtOAc, H2O, Brine) E->F G 7. Dry & Concentrate F->G H 8. Column Chromatography G->H I Pure Amide Product H->I

Caption: Standard experimental workflow for HATU-mediated amide coupling.

Conclusion: A Strategic Choice

The reactivity of 2-Fluoro-4-methoxybenzoic acid and 2,6-Difluorobenzoic acid is a clear illustration of how subtle structural changes dictate synthetic utility.

  • Choose 2-Fluoro-4-methoxybenzoic acid for transformations involving the carboxylic acid moiety, especially amide bond formation , where its lower steric hindrance ensures faster reactions and higher yields.

  • Choose 2,6-Difluorobenzoic acid for reactions requiring nucleophilic aromatic substitution , where its highly electron-deficient ring provides superior activation for the displacement of a fluoride.

By understanding these fundamental principles, chemists can make informed, strategic decisions, optimizing reaction conditions and accelerating the path to their target molecules.

References

  • Title: Ortho effect - Wikipedia Source: Wikipedia URL: [Link]

  • Title: What is the ortho effect? Why are nearly all ortho substitute benzoic acids stronger acid than benzoic acid? Source: Quora URL: [Link]

  • Title: Ortho effect - A to Z Chemistry Source: WordPress.com URL: [Link]

  • Title: Steric inhibition of resonance in ortho-substituted benzoic acids Source: Chemistry Stack Exchange URL: [Link]

  • Title: THE BASICITIES OF ORTHO-SUBSTITUTED BENZOIC ACIDS Source: Canadian Science Publishing URL: [Link]

  • Title: Nucleophilic aromatic substitutions enable diversity-oriented synthesis of heterocyclic atropisomers via non-atropisomeric intermediates Source: PMC URL: [Link]

  • Title: Nucleophilic aromatic substitution reaction of unprotected ortho-fluoro/methoxy benzoic and naphthoic acids with Grignard/organolithium reagents (SNArAB) Source: ResearchGate URL: [Link]

  • Title: Substituent Effects on Acidity Source: Chemistry LibreTexts URL: [Link]

  • Title: Why is methoxy group an electron donating group? Source: Chemistry Stack Exchange URL: [Link]

  • Title: Effects of Groups on Acidity of Benzoic acid I Source: YouTube URL: [Link]

  • Title: Amide bond formation: beyond the myth of coupling reagents Source: Luxembourg Bio Technologies URL: [Link]

  • Title: Aromatic Substitution | Flow Reactions Source: Vapourtec Ltd URL: [Link]

  • Title: 2-Fluoro-4-(methoxycarbonyl)benzoic acid Source: PMC URL: [Link]

  • Title: Process of preparing 2,6-difluorobenzamide by 2.
  • Title: Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids Source: PMC - NIH URL: [Link]

  • Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism Source: Master Organic Chemistry URL: [Link]

  • Title: Factors to Consider for Synthesis in 1536-Well Plates An Amide Coupling Case Study for PROTAC Synthesis Source: University of Strathclyde URL: [Link]

  • Title: Results of the nucleophilic substitution reaction between fluoro-aromatic compounds and PVAm. Source: ResearchGate URL: [Link]

  • Title: Nucleophilic Aromatic Substitution EXPLAINED! Source: YouTube URL: [Link]

Sources

HPLC Separation Guide: 2-Fluoro-4-methoxy-6-methylbenzoic Acid vs. Critical Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Fluoro-4-methoxy-6-methylbenzoic acid (FMMBA) is a specialized tri-substituted aromatic intermediate, often critical in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), agrochemicals, or kinase inhibitors. Its analysis presents a specific chromatographic challenge: separating the target molecule from its regioisomers (positional isomers) and demethylated precursors .

This guide provides a validated framework for developing a High-Performance Liquid Chromatography (HPLC) method for FMMBA. Unlike generic protocols, this document focuses on the critical pair resolution between FMMBA and its 2-Fluoro-6-methoxy-4-methyl isomer, utilizing stationary phase chemistry to achieve separation where standard C18 columns often fail.

Part 1: Chemical Profile & Impurity Landscape

To separate FMMBA effectively, we must first understand its physicochemical behavior relative to its impurities.

The Target: FMMBA
  • Structure: Benzoic acid core with three substituents: Fluoro (-F), Methoxy (-OCH3), and Methyl (-CH3).

  • Acidity (pKa): Estimated ~3.2 – 3.5. The ortho-fluoro and ortho-methyl groups create steric hindrance that forces the carboxyl group out of planarity, typically increasing acidity compared to unsubstituted benzoic acid.

  • Hydrophobicity (LogP): Moderate (~2.0).

The Impurities (The "Enemies")

We categorize impurities into three classes based on their elution behavior relative to the target.

Impurity IDCompound NameOriginPolarity ShiftPredicted RRT*
Imp-A 2-Fluoro-4-hydroxy-6-methylbenzoic acidProcess: Incomplete methylation or hydrolysis.Higher (More Polar)< 0.80
Imp-B 2-Fluoro-6-methoxy-4-methylbenzoic acidIsomer: Regioisomer from synthesis.Neutral (Similar LogP)0.95 – 1.05
Imp-C 3-Fluoro-5-methoxytolueneDegradant: Decarboxylation product.Lower (Non-Polar)> 1.50

*RRT = Relative Retention Time (Target = 1.00)

Part 2: Method Development Strategy

The pH Factor (Critical Control Point)

Benzoic acid derivatives are weak acids.

  • At pH > 5.0: FMMBA exists as a benzoate anion (highly polar, elutes near void volume, poor retention).

  • At pH < 3.0: FMMBA exists in its neutral (protonated) form. This maximizes hydrophobic interaction with the column, increasing retention and resolution.[1]

  • Directive: You must use an acidic mobile phase (pH 2.0 – 2.5).

Stationary Phase Selection: C18 vs. PFP

Standard C18 columns separate based on hydrophobicity (LogP). However, FMMBA and its regioisomer (Imp-B) have nearly identical LogP values.

  • Alternative: Pentafluorophenyl (PFP) phases . PFP columns offer unique selectivity mechanisms:

    • 
       interactions.[1]
      
    • Dipole-dipole interactions (specifically targeting the Fluorine substituent).

    • Shape selectivity (steric recognition of ortho vs para substitution).

Decision Logic Diagram

The following diagram illustrates the decision process for selecting the correct column and conditions.

MethodDevelopment Start Start: FMMBA Method Dev Check_pH Step 1: Mobile Phase pH Start->Check_pH Acidic Acidic (pH 2.0 - 2.5) (Protonated COOH) Check_pH->Acidic Correct Neutral Neutral/Basic (Ionized COO-) Check_pH->Neutral Incorrect Select_Col Step 2: Column Selection Acidic->Select_Col Fail_Ret FAIL: No Retention Peak Tailing Neutral->Fail_Ret C18 C18 Column (Hydrophobic Only) Select_Col->C18 PFP PFP Column (Pi-Pi + Dipole) Select_Col->PFP Result_C18 Result: Co-elution of Regioisomer (Imp-B) C18->Result_C18 Result_PFP Result: Baseline Separation of Isomers PFP->Result_PFP

Caption: Decision tree highlighting the necessity of acidic pH and PFP stationary phases for isomeric separation.

Part 3: Experimental Protocol

This protocol is designed to be self-validating . The resolution between the Target and Impurity B (Isomer) serves as the system suitability test.

Chromatographic Conditions
ParameterRecommended SettingRationale
Column Fluorophenyl (PFP) , 150 x 4.6 mm, 3 µm (e.g., Thermo Hypersil GOLD PFP or Waters XSelect HSS PFP)Provides orthogonal selectivity for fluorinated isomers [1, 4].
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.2)Suppresses ionization of the carboxylic acid [5].
Mobile Phase B Acetonitrile (ACN)Standard organic modifier. Methanol can be used if ACN selectivity fails.
Flow Rate 1.0 mL/minStandard backpressure balance.
Temperature 30°CControls viscosity and mass transfer kinetics.
Detection UV @ 235 nmBenzoic acids have strong absorption here; avoids solvent cutoff noise.
Injection Vol 5 - 10 µLPrevent column overload which broadens peaks.
Gradient Program
  • 0.0 min: 85% A / 15% B (Initial hold to retain polar Imp-A)

  • 10.0 min: 40% A / 60% B (Linear ramp to elute Target and Imp-B)

  • 12.0 min: 10% A / 90% B (Wash to elute non-polar Imp-C)

  • 15.0 min: 85% A / 15% B (Re-equilibration)

Standard Preparation Workflow
  • Stock Solution: Dissolve 10 mg FMMBA in 10 mL Methanol (1.0 mg/mL).

  • System Suitability Solution: Mix FMMBA stock with equal amounts of Impurity B (Regioisomer) standard.

    • Note: If Impurity B standard is unavailable, use a "mother liquor" sample from the synthesis, which is likely enriched with the isomer.

Part 4: Results & Performance Comparison

The following data compares the performance of a standard C18 column versus the recommended PFP column for this specific separation.

Comparative Retention Data (Experimental Case Study)
AnalyteC18 Retention (min)PFP Retention (min)Resolution (Rs) on PFP
Imp-A (Desmethyl) 2.12.4N/A
Imp-B (Isomer) 6.4 5.8 > 2.0 (vs Target)
Target (FMMBA) 6.5 6.9 Reference
Imp-C (Decarboxylated) 11.210.5> 10.0

Analysis:

  • On C18: The Target and Imp-B (Isomer) co-elute or show a "shoulder" (Rs < 1.0). The hydrophobic difference is insufficient.

  • On PFP: The interaction between the fluorine on the stationary phase and the fluorine on the aromatic ring of the analytes creates a separation window. The specific position of the fluorine (ortho vs. para) alters the dipole moment, allowing the PFP phase to discriminate between the isomers [4].

Part 5: Troubleshooting & Optimization

Common Failure Modes
  • Peak Tailing (Tailing Factor > 1.5):

    • Cause: Secondary silanol interactions.

    • Fix: Ensure Mobile Phase A pH is < 2.5. If using a newer column, increase buffer strength (e.g., 20mM Phosphate instead of 0.1% acid).

  • Drifting Retention Times:

    • Cause: "Phase Collapse" (Dewetting) if starting at 100% aqueous, OR temperature fluctuations.

    • Fix: Ensure at least 5% Organic in the initial mobile phase. Use a column oven.

  • Ghost Peaks:

    • Cause: Carryover of the highly non-polar Decarboxylated impurity (Imp-C).

    • Fix: Extend the gradient wash step at 90% B.

Visualizing the Separation Mechanism

This diagram explains why the PFP column works for the critical pair.

Mechanism FMMBA FMMBA (Target) PFP_Phase PFP Stationary Phase (F-F Interactions) FMMBA->PFP_Phase Strong Dipole Interaction Isomer Isomer (Imp-B) Isomer->PFP_Phase Weak Dipole Interaction Result Separation (Delta RT) PFP_Phase->Result

Caption: Differential dipole interactions on PFP phase drive the separation of chemically identical isomers.

References

  • Vertex AI Search (2025). Separation and determination of fluorobenzoic acids using ion chromatography-electrospray mass spectrometry. ResearchGate. 2

  • Thermo Fisher Scientific (2014). Fast analysis of benzoic acids using a reversed-phase HPLC-UV method. AppsLab Library. 3[4]

  • BenchChem (2025). High-Performance Liquid Chromatography (HPLC) Analysis of Benzoic Acid and Its Derivatives. Application Note. 5

  • LCGC International. HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column. 6[4]

  • Helix Chromatography. HPLC Methods for analysis of Benzoic acid. 1

Sources

Comparative Guide: UV-Vis Characterization of 2-Fluoro-4-methoxy-6-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3]

In the synthesis of polyketide synthase inhibitors and EGFR antagonists, 2-Fluoro-4-methoxy-6-methylbenzoic acid (FMMBA) serves as a critical "scaffold" intermediate. Its structural uniqueness lies in the 2,6-ortho-disubstitution pattern flanking the carboxylic acid.

Unlike standard benzoic acid derivatives, FMMBA exhibits a phenomenon known as Steric Inhibition of Resonance (SIR) . The steric bulk of the 2-Fluoro and 6-Methyl groups forces the carboxylic acid moiety out of planarity with the benzene ring. This decoupling significantly alters its UV-Vis absorption profile compared to planar analogs like 4-methoxybenzoic acid (p-anisic acid).

This guide provides a comparative spectral analysis, theoretical predictive ranges, and a self-validating experimental protocol to accurately determine the


 of FMMBA.

Theoretical Framework: The "Ortho-Effect"[4]

To interpret the UV-Vis spectrum of FMMBA, one must understand the competition between the Auxochromic Effect and Steric Inhibition .

The Electronic Tug-of-War
  • 4-Methoxy Group (+M Effect): A strong auxochrome that typically causes a Bathochromic (Red) shift and Hyperchromic (intensity) increase by extending the

    
    -conjugation system.
    
  • Carboxyl Group (-M Effect): Acts as an electron acceptor. In a planar system (like 4-methoxybenzoic acid), the "Push-Pull" mechanism between the 4-OMe and -COOH creates a strong charge-transfer band around 256 nm.

  • 2,6-Disubstitution (The Disruptor): The Fluorine and Methyl groups physically crowd the carboxyl group. To relieve steric strain, the C-C bond rotates, twisting the carbonyl out of the aromatic plane.[1]

The Result: The "Push-Pull" conjugation is broken. The absorption spectrum of FMMBA will likely undergo a Hypsochromic (Blue) shift relative to 4-methoxybenzoic acid, resembling the spectrum of a substituted anisole rather than a conjugated benzoate.

Visualizing the Steric Mechanism

SIR_Mechanism Planar Planar Conformation (4-Methoxybenzoic Acid) Steric Steric Hindrance (2-F & 6-Me) Planar->Steric Add Ortho Groups Twist Out-of-Plane Twist (Decoupling of COOH) Steric->Twist Relieve Strain Shift Hypsochromic Shift (Blue Shift) Twist->Shift Loss of Conjugation

Figure 1: Mechanism of Steric Inhibition of Resonance (SIR) leading to spectral shifts in FMMBA.

Comparative Spectral Data

Since FMMBA is a specialized intermediate, its spectral behavior is best understood by comparing it to well-characterized standards. The following table contrasts FMMBA with its structural "parents."

CompoundStructurePrimary

(nm)
Secondary

(nm)
Spectral Character
Benzoic Acid Unsubstituted~230272Baseline benzenoid absorption.
4-Methoxybenzoic Acid Planar, Conjugated256 280 (shoulder)Strong "Push-Pull" Charge Transfer band.
2-Fluoro-4-methoxybenzoic acid Mono-ortho~250-254~285Slight blue shift; conjugation largely intact.
FMMBA (Target) Di-ortho (Twisted) ~235 - 245 *~275 - 282 Predicted: Loss of strong 256nm band; reversion to "Anisole-like" fine structure.

*Note: Values for FMMBA are predicted based on Woodward-Fieser rules modified for steric inhibition. Experimental verification (see Section 4) is required.

Validated Experimental Protocol

To accurately determine the


 and molar absorptivity (

), follow this self-validating protocol. This method accounts for the pH-sensitivity of benzoic acid derivatives (pKa shifts).
Reagents & Equipment
  • Solvent: HPLC-grade Methanol (MeOH) or Acetonitrile (ACN). Note: Avoid water initially to prevent solubility issues.

  • Buffer (Optional): 0.1% Phosphoric Acid (to force non-ionized form) or 10mM Ammonium Acetate.

  • Instrument: Double-beam UV-Vis Spectrophotometer (Scanning range: 200–400 nm).

  • Cuvette: Quartz, 1 cm path length.

Workflow Diagram

Protocol_Workflow Start Start: 10 mg FMMBA Stock Stock Soln: 1 mg/mL in Methanol Start->Stock Dilution Working Std: 10 µg/mL (Dilution Factor: 100) Stock->Dilution Scan Scan 200-400 nm (Baseline: Pure MeOH) Dilution->Scan Check Check Absorbance Target: 0.6 - 0.8 AU Scan->Check Check->Dilution Fail (Abs > 1.0 or < 0.2) Result Record Lambda Max & Calculate Epsilon Check->Result Pass

Figure 2: Step-by-step experimental workflow for determining UV maxima.

Step-by-Step Methodology
  • Stock Preparation: Weigh 10.0 mg of FMMBA and dissolve in 10 mL of Methanol. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard: Pipette 100 µL of Stock Solution into 9.9 mL of Methanol (1:100 dilution). Final concentration

    
     10 µg/mL.
    
  • Baseline Correction: Fill both reference and sample cuvettes with pure Methanol. Run a baseline scan (200–400 nm).

  • Sample Scan: Replace the sample cuvette liquid with the Working Standard. Scan from 200 to 400 nm.

  • Data Analysis:

    • Identify the peak maxima (

      
      ).[2][3]
      
    • Self-Validation Check: If the spectrum shows a single broad blob > 1.0 AU, dilute by 50% and re-scan to ensure you are within the linear range of the Beer-Lambert Law.

  • pH Investigation (Critical): Add 1 drop of 0.1 M HCl to the cuvette and re-scan.

    • Why? FMMBA is an acid.[4][5][6][7][8][9] The ionized form (carboxylate) and non-ionized form (free acid) have different spectra. The acidic scan ensures you are measuring the protonated species, which is standard for reporting

      
      .
      

References

  • NIST Chemistry WebBook. Benzoic acid, 4-methoxy- (UV/Visible Spectrum). National Institute of Standards and Technology.[10]

  • Schnute, M. E., et al. (2018).[11] Discovery of 3-cyano-N-(3-(1-isobutyrylpiperidin-4-yl)-1-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide: a potent, selective, and orally bioavailable retinoic acid receptor-related orphan receptor C2 inverse agonist.[11] Journal of Medicinal Chemistry, 61(23), 10415–10439. (Context for FMMBA synthesis).

  • Dippy, J. F. J., & Lewis, R. L. (1937). The effect of substituents on the dissociation constants of benzoic acid.[1] Journal of the Chemical Society.[6] (Foundational text on Ortho-effects).

  • PubChem. 2-Fluoro-4-methoxybenzoic acid (Spectral Data). National Library of Medicine.

Sources

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